molecular formula C27H28FN3O3 B15572983 ONO-8430506

ONO-8430506

Número de catálogo: B15572983
Peso molecular: 461.5 g/mol
Clave InChI: SGSFONPFVRRJLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ONO-8430506 is a useful research compound. Its molecular formula is C27H28FN3O3 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H28FN3O3

Peso molecular

461.5 g/mol

Nombre IUPAC

4-[2-[8-[(4-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C27H28FN3O3/c28-19-5-3-18(4-6-19)15-31-22-16-30(13-7-20(22)21-2-1-12-29-24(21)31)23(32)14-26-8-10-27(17-26,11-9-26)25(33)34/h1-6,12H,7-11,13-17H2,(H,33,34)

Clave InChI

SGSFONPFVRRJLS-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

ONO-8430506: A Technical Overview of its Mechanism of Action as a Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8430506 is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of autotaxin (ATX).[1][2][3][4][5] Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the synthesis of the bioactive lipid mediator lysophosphatidic acid (LPA).[1][4][5][6][7] By inhibiting ATX, this compound effectively reduces the levels of LPA in plasma, thereby modulating the diverse signaling pathways regulated by LPA that are implicated in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1][4] Preclinical studies have demonstrated the potential of this compound in oncology, particularly in enhancing the therapeutic effects of chemotherapy agents like paclitaxel (B517696) in breast cancer models.[1][2][3][5][6] This document provides a detailed examination of the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for this compound.

Core Mechanism of Action: Inhibition of the ATX-LPA Signaling Axis

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of autotaxin (ATX/ENPP2).[1][2][3] ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][4][5][6][7] LPA, in turn, acts as a signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), which triggers a cascade of downstream cellular responses. These responses include cell proliferation, migration, survival, and morphological changes, all of which are critical in the context of cancer metastasis and tumor microenvironment modulation.[4][5][6][7]

This compound competitively binds to ATX, preventing it from converting LPC to LPA. This leads to a significant reduction in plasma LPA levels, thereby attenuating the pro-tumorigenic signaling mediated by the ATX-LPA axis.[4] This targeted inhibition makes this compound a promising therapeutic agent for cancers and other diseases where the ATX-LPA pathway is dysregulated.[8]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic acid (LPA) ATX->LPA Catalyzes LPA_R LPA Receptors (GPCRs) LPA->LPA_R Activates ONO_8430506 This compound ONO_8430506->ATX Inhibits Downstream Downstream Signaling Pathways (e.g., Rho, PI3K/Akt, MAPK/ERK) LPA_R->Downstream Signal Transduction Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses

Figure 1: this compound Inhibition of the ATX-LPA Signaling Pathway.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against ATX from various species in a range of in vitro assays. The following tables summarize the key quantitative data available for this compound.

Assay TypeTargetSubstrateIC50 (nM)Reference
Recombinant Human ATX/ENPP2Recombinant Human ATXFS-3 (fluorescent)5.1[2]
Recombinant Human ATX/ENPP2Recombinant Human ATX16:0-LPC (natural)4.5[2]
Human Plasma LysoPLD ActivityPlasma-derived ATXEndogenous LPC~10[2]
Mouse Plasma LysoPLD ActivityPlasma-derived ATXEndogenous LPCIC90: 100[2][3]

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in several preclinical species, demonstrating good oral bioavailability and low plasma clearance.

SpeciesAdministrationDose (mg/kg)Bioavailability (%)Cmax (ng/mL)T1/2 (h)CL (mL/min/kg)Vd (mL/kg)Reference
RatOral151.62613.48.21474[2]
DogOral171.116708.94.71863[2]
MonkeyOral130.8637.95.82275[2]

Experimental Protocols

In Vitro ATX/ENPP2 Enzyme Inhibition Assay (Fluorescent Substrate)

This protocol describes a method to determine the in vitro potency of this compound against recombinant human ATX using a synthetic fluorescent substrate.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Recombinant Human ATX - this compound serial dilutions - FS-3 fluorescent substrate - Assay Buffer add_inhibitor Add this compound dilutions to microplate wells prep_reagents->add_inhibitor add_enzyme Add Recombinant Human ATX add_inhibitor->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add FS-3 Substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure fluorescence intensity (Excitation/Emission appropriate for FS-3) incubation->read_fluorescence data_analysis Calculate percent inhibition read_fluorescence->data_analysis ic50_determination Determine IC50 value using non-linear regression data_analysis->ic50_determination

Figure 2: Workflow for In Vitro ATX/ENPP2 Enzyme Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.

    • Dilute recombinant human ATX/ENPP2 to the working concentration in assay buffer.

    • Prepare the fluorescent substrate FS-3 in assay buffer.

  • Assay Procedure:

    • Add a small volume of each this compound dilution to the wells of a 96-well microplate. Include controls for 100% activity (vehicle only) and 0% activity (no enzyme).

    • Add the diluted ATX/ENPP2 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FS-3 substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FS-3 substrate.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study in a Breast Cancer Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in combination with paclitaxel in a murine xenograft model of breast cancer.

Methodology:

  • Cell Culture and Implantation:

    • Culture a suitable human breast cancer cell line (e.g., MDA-MB-231) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Implant the cells subcutaneously into the flank of immunocompromised mice.

  • Animal Grouping and Dosing:

    • Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups:

      • Vehicle control

      • This compound alone

      • Paclitaxel alone

      • This compound in combination with paclitaxel

    • Administer this compound orally (p.o.) daily at the desired dose (e.g., 30 or 100 mg/kg).[2][3]

    • Administer paclitaxel via an appropriate route (e.g., intraperitoneal, i.p.) at a specified dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume using calipers at regular intervals throughout the study.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the different treatment groups.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of any anti-tumor effects.

Conclusion

This compound is a potent and selective inhibitor of autotaxin, a critical enzyme in the production of the signaling lipid LPA. Its mechanism of action, centered on the disruption of the ATX-LPA axis, has been well-characterized through in vitro and in vivo studies. The quantitative data on its inhibitory potency and its favorable pharmacokinetic profile underscore its potential as a therapeutic agent. Preclinical evidence, particularly its ability to enhance the efficacy of standard chemotherapy in breast cancer models, provides a strong rationale for its continued investigation in clinical settings for oncology and other diseases driven by dysregulated LPA signaling.

References

The Multifaceted Roles of Autotaxin (ENPP2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with essential lysophospholipase D (lysoPLD) activity. It plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is integral to a wide array of physiological processes, including embryonic development, wound healing, and immune regulation. Dysregulation of this axis has been implicated in the pathogenesis of numerous diseases, most notably cancer, fibrosis, and chronic inflammation. This technical guide provides an in-depth overview of the core biological functions of autotaxin, focusing on its enzymatic activity, signaling pathways, and involvement in disease. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ATX as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate further research in this field.

Introduction to Autotaxin (ENPP2)

Autotaxin is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[1] Initially identified as a tumor cell motility-stimulating factor, its primary biological function is now understood to be the production of LPA in the extracellular environment.[1] ATX is widely expressed in various tissues and is found in most biological fluids, including blood, cerebrospinal fluid, and saliva.[2] The protein structure of ATX consists of a signal peptide, two N-terminal somatomedin B-like (SMB) domains, a central phosphodiesterase (PDE) catalytic domain, and a C-terminal nuclease-like domain.[2] The catalytic activity resides within the PDE domain, which is also responsible for binding its primary substrate, LPC.

The product of ATX's enzymatic activity, LPA, is a potent signaling molecule that exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[3] The activation of these receptors initiates a cascade of downstream signaling events that regulate a diverse range of cellular responses, including proliferation, survival, migration, and differentiation.

Enzymatic Function and Kinetics

The principal enzymatic function of autotaxin is its lysophospholipase D activity, which hydrolyzes the choline (B1196258) headgroup from LPC to produce LPA. This reaction is the primary source of extracellular LPA. The kinetic parameters of this enzymatic reaction have been characterized, providing insights into its efficiency and substrate specificity.

Table 1: Enzyme Kinetic Parameters of Autotaxin (ENPP2)
ParameterSubstrateValueSpeciesConditionsReference
Km16:0-LPC0.5 mMHumanpH 8.5
KmpNP-TMP5.5 mMHumanpH 8.5
KiFTY720-P0.2 µM-Bis-pNPP as substrate
KiCompound 170.7 µM-FS-3 as substrate
KiCompound 2224 ± 4 nM--
KiCompound 239 ± 1 nM--

The ATX-LPA Signaling Axis

The biological effects of autotaxin are predominantly mediated by the interaction of its product, LPA, with its cognate receptors. The LPA receptors couple to various heterotrimeric G proteins, leading to the activation of distinct downstream signaling pathways. The specificity of the cellular response to LPA is determined by the expression pattern of LPA receptors on the cell surface and the specific G proteins to which they couple.

LPA Receptors and G-Protein Coupling

The six identified LPA receptors exhibit differential coupling to the four main families of Gα proteins (Gαs, Gαi/o, Gαq/11, and Gα12/13), which dictates the subsequent intracellular signaling cascades.

Table 2: LPA Receptor G-Protein Coupling Specificity
LPA ReceptorCoupled Gα ProteinsPrimary Downstream EffectorsReference
LPA1Gαi/o, Gαq/11, Gα12/13PLC, PI3K/Akt, Rho, MAPK
LPA2Gαi/o, Gαq/11, Gα12/13PLC, PI3K/Akt, Rho, Ras, MAPK
LPA3Gαi/o, Gαq/11PLC, MAPK
LPA4Gαs, Gαi/o, Gαq/11, Gα12/13Adenylyl Cyclase, Rho, PLC
LPA5Gαq/11, Gα12/13PLC, Rho
LPA6Gα12/13Rho
Visualizing the ATX-LPA Signaling Pathway

The intricate network of interactions within the ATX-LPA signaling axis can be visualized using a signaling pathway diagram.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_response Cellular Responses LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ENPP2) LPC->ATX hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA produces LPAR1 LPA1 LPA->LPAR1 binds to LPAR2 LPA2 LPA->LPAR2 binds to LPAR3 LPA3 LPA->LPAR3 binds to LPAR4 LPA4 LPA->LPAR4 binds to LPAR5 LPA5 LPA->LPAR5 binds to LPAR6 LPA6 LPA->LPAR6 binds to Gq Gαq/11 LPAR1->Gq Gi Gαi/o LPAR1->Gi G1213 Gα12/13 LPAR1->G1213 LPAR2->Gq LPAR2->Gi LPAR2->G1213 LPAR3->Gq LPAR3->Gi LPAR4->Gq LPAR4->Gi LPAR4->G1213 Gs Gαs LPAR4->Gs LPAR5->Gq LPAR5->G1213 LPAR6->G1213 PLC PLC Gq->PLC PI3K PI3K/Akt Gi->PI3K Ras Ras/MAPK Gi->Ras Rho Rho G1213->Rho AC Adenylyl Cyclase Gs->AC Ca Ca²⁺ Mobilization PLC->Ca Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival PI3K->Survival Migration Migration PI3K->Migration Differentiation Differentiation PI3K->Differentiation Rho->Proliferation Rho->Survival Rho->Migration Rho->Migration Rho->Differentiation Ras->Proliferation Ras->Proliferation Ras->Survival Ras->Migration Ras->Differentiation cAMP cAMP AC->cAMP Ca->Proliferation Ca->Survival Ca->Migration Ca->Differentiation cAMP->Proliferation cAMP->Survival cAMP->Migration cAMP->Differentiation

Caption: The ATX-LPA signaling pathway.

Role of Autotaxin in Disease

The dysregulation of the ATX-LPA signaling axis is a key contributor to the pathophysiology of several diseases. Elevated levels of ATX and/or LPA have been observed in cancer, fibrosis, and inflammatory conditions, making this pathway an attractive target for therapeutic intervention.

Cancer

In numerous cancers, including breast, ovarian, and liver cancer, increased expression of autotaxin is associated with tumor progression, metastasis, and chemoresistance. ATX secreted by tumor cells or stromal cells in the tumor microenvironment generates LPA, which in turn stimulates cancer cell proliferation, survival, and invasion.

Table 3: Autotaxin Expression in Cancer
Cancer TypeObservationFold Change/LevelReference
Breast CancerSerum ATX levels significantly higher in patients vs. healthy controls.291.32 ± 38.02 ng/ml vs 254.04 ± 21.03 ng/ml
Ovarian CancerATX levels are two-fold higher in ovarian cancer tissue than in normal tissue.>2-fold
Hepatocellular CarcinomaSerum ATX and plasma LPA levels are significantly higher in HCC patients.-
Non-small cell lung cancerATX expression is increased.-
Fibrosis

The ATX-LPA axis plays a crucial role in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis. In fibrotic tissues, elevated ATX levels lead to increased LPA production, which promotes fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix.

Table 4: Autotaxin Levels in Fibrotic Diseases
DiseaseSample TypeObservationLevelReference
Fibrosing Interstitial Lung DiseaseSerumSignificantly higher ATX levels in patients vs. healthy controls.>0.721 mg·L-1 associated with worse outcome in males.
Non-alcoholic fatty liver diseaseSerumSignificantly higher ATX levels in NAFLD patients.0.86 mg/L vs 0.76 mg/L in controls.
Chronic Hepatitis CSerumATX concentration increases with liver fibrosis stage.Cutoff for ≥F2: 1.1 mg/L (male), 1.7 mg/L (female).
Acute Respiratory Distress SyndromeSerumMarkedly higher in non-survivors.44.79 ± 13.38 ng/mL vs. 35.09 ± 13.89 ng/mL in survivors.
Inflammation

Autotaxin and LPA are also implicated in chronic inflammatory diseases. They can modulate the function of various immune cells and promote the production of pro-inflammatory cytokines and chemokines, thereby contributing to the inflammatory process.

Autotaxin Inhibitors

The critical role of the ATX-LPA axis in various pathologies has spurred the development of small molecule inhibitors targeting autotaxin's enzymatic activity. These inhibitors are being investigated as potential therapeutics for cancer, fibrosis, and inflammatory diseases.

Table 5: Potency of Selected Autotaxin Inhibitors
InhibitorTypeIC50SubstrateReference
S32826Lipid-like5.6 nMLPC
BrP-LPALipid-like0.7–1.6 µMLPC
Compound 6Lipid-like220 nMLPC
NSC48300 (Compound 12)Small MoleculeKi = 240 nM-
HA155 (Compound 20)Small Molecule5.7 nMLPC
Compound 43Small Molecule43.6 nMLPC
PAT-078Small Molecule472 nMLPC
PAT-494Small Molecule20 nMLPC
PAT-347Small Molecule0.3 nMLPC
ATX-1dSmall Molecule1.8 ± 0.3 µM--

Key Experimental Protocols

The study of autotaxin's biological functions relies on a variety of specialized experimental assays. This section provides detailed methodologies for some of the key experiments.

Autotaxin Activity Assay (TOOS Method)

This colorimetric assay measures the choline released from the hydrolysis of LPC by autotaxin.

Materials:

  • 10x LysoPLD buffer (1 M Tris-HCl pH 9.0, 5 M NaCl, 50 mM MgCl2, 50 mM CaCl2, 600 µM CoCl2)

  • Lysophosphatidylcholine (LPC)

  • Plasma or other biological samples

  • Color mix (0.5 mM 4-AAP, 7.95 U/ml HRP, 0.3 mM TOOS, 2 U/ml choline oxidase in 5 mM MgCl2/ 50 mM Tris-HCl pH 8.0)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 555 nm

Procedure:

  • Prepare 1x LysoPLD buffer containing 1 mM LPC and pre-incubate at 37°C for 30 minutes.

  • Dilute plasma samples 100-fold.

  • In a 96-well plate, incubate the diluted plasma samples with the 1x LysoPLD buffer at a final volume of 100 µl. Incubate at 37°C for 4 hours.

  • Prepare the color mix and add 100 µl to each well.

  • Measure the absorbance at 555 nm every 5 minutes for 20 minutes.

  • Calculate ATX activity based on the rate of change in absorbance.

Cell Migration Assay (Transwell/Boyden Chamber)

This assay assesses the chemotactic response of cells towards a gradient of a chemoattractant, such as LPA produced by autotaxin.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well companion plates

  • Cell culture medium (serum-free for starvation)

  • Chemoattractant (e.g., LPA or conditioned medium containing ATX)

  • Cells of interest

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet or Diff-Quick)

  • Microscope

Procedure:

  • Culture cells to 80-90% confluency.

  • Starve cells in serum-free medium for 18-24 hours.

  • Trypsinize and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 105 cells/100 µL).

  • Add the chemoattractant to the lower chamber of the 24-well plate.

  • Seed the cell suspension into the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell type (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a suitable fixative.

  • Stain the fixed cells.

  • Count the number of migrated cells in several fields of view using a microscope.

Experimental Workflow for Studying Autotaxin in a Disease Model

A typical workflow for investigating the role of autotaxin in a preclinical disease model involves several key steps, from model induction to data analysis.

experimental_workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome Assessment Induction Induce Disease Model (e.g., Bleomycin for fibrosis, Tumor cell injection for cancer) Treatment Administer ATX Inhibitor or Vehicle Control Induction->Treatment Sampling Collect Tissues and Biological Fluids (e.g., Lung, Liver, Serum, BALF) Treatment->Sampling Histology Histological Analysis (e.g., H&E, Masson's Trichrome) Sampling->Histology ATX_Activity Measure ATX Activity (TOOS or FS-3 Assay) Sampling->ATX_Activity LPA_Levels Quantify LPA Levels (LC-MS/MS) Sampling->LPA_Levels Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Sampling->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, IHC) Sampling->Protein_Expression Outcome Evaluate Therapeutic Efficacy (e.g., Reduced fibrosis, Inhibited tumor growth) Histology->Outcome ATX_Activity->Outcome LPA_Levels->Outcome Gene_Expression->Outcome Protein_Expression->Outcome

Caption: A typical experimental workflow.

Conclusion

Autotaxin (ENPP2) is a critical enzyme that orchestrates a wide range of biological processes through its production of the signaling lipid LPA. The ATX-LPA axis is a key player in both normal physiology and the pathogenesis of numerous diseases, including cancer, fibrosis, and inflammation. The development of potent and specific inhibitors of autotaxin holds significant promise for the treatment of these conditions. This technical guide provides a comprehensive resource for researchers, summarizing the current understanding of autotaxin's biological functions, providing quantitative data for reference, and detailing key experimental methodologies to facilitate further investigation into this important therapeutic target. A deeper understanding of the intricacies of the ATX-LPA signaling network will undoubtedly pave the way for novel and effective therapeutic strategies.

References

The Role of Lysophosphatidic Acid Receptors in Breast Cancer: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lysophosphatidic acid (LPA), a bioactive phospholipid, has emerged as a critical signaling molecule in the tumor microenvironment, playing a pivotal role in breast cancer progression. Its effects are mediated through a family of G protein-coupled receptors known as lysophosphatidic acid receptors (LPARs). The expression and activity of these receptors are frequently dysregulated in breast cancer, contributing to enhanced cell proliferation, survival, migration, and invasion, ultimately leading to metastasis. This in-depth technical guide provides a comprehensive overview of the current understanding of LPARs in breast cancer. It details the expression patterns of different LPAR subtypes in various breast cancer contexts, delineates the intricate signaling pathways they activate, and presents a compilation of key experimental protocols for their study. Furthermore, this guide summarizes quantitative data on LPAR expression and function, and discusses the therapeutic potential of targeting these receptors for the treatment of breast cancer. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of LPA signaling in breast cancer and to develop novel therapeutic strategies.

Introduction to Lysophosphatidic Acid Receptors (LPARs)

Lysophosphatidic acid (LPA) is a simple glycerophospholipid that acts as an extracellular signaling molecule, eliciting a wide range of cellular responses, including proliferation, migration, and survival.[1] The biological functions of LPA are mediated by at least six cognate G protein-coupled receptors, designated LPAR1 through LPAR6.[2] These receptors are encoded by distinct genes and are coupled to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, thereby activating a complex network of downstream signaling cascades.[3][4]

The LPAR family is structurally and functionally diverse. LPAR1, LPAR2, and LPAR3 belong to the endothelial differentiation gene (EDG) family of receptors, while LPAR4, LPAR5, and LPAR6 are more closely related to the purinergic P2Y receptors.[3] This diversity in receptor subtypes and their downstream signaling pathways allows for the pleiotropic effects of LPA on cellular behavior. In the context of cancer, particularly breast cancer, the aberrant expression and activation of LPARs have been strongly implicated in tumorigenesis and metastatic progression.[5]

LPAR Expression in Breast Cancer

The expression profile of LPARs is highly heterogeneous in breast cancer, varying with tumor subtype, grade, and stage. This differential expression has significant prognostic and therapeutic implications.

LPAR Expression in Breast Cancer Subtypes

Studies utilizing large patient cohorts, such as The Cancer Genome Atlas (TCGA), have revealed distinct LPAR expression patterns across different breast cancer subtypes.[6]

  • LPAR1 and LPAR6: Expression of these receptors is generally highest in estrogen receptor-positive (ER+) and HER2-negative (HER2-) breast cancers and lowest in triple-negative breast cancer (TNBC).[6] Higher expression of LPAR1 and LPAR6 is often associated with a less aggressive phenotype and better prognosis.[6]

  • LPAR2 and LPAR3: In contrast, LPAR2 and LPAR3 expression is typically elevated in TNBC and is correlated with higher tumor grade and a more aggressive clinical course.[6][7] Overexpression of LPAR3, in particular, has been linked to lymph node metastasis in TNBC.[7][8]

  • LPAR4 and LPAR5: The expression patterns of LPAR4 and LPAR5 are less consistent across different studies and breast cancer subtypes.[6]

Quantitative Data on LPAR Expression

The following tables summarize the quantitative data on LPAR mRNA and protein expression in breast cancer.

Table 1: Relative mRNA Expression of LPARs in Breast Cancer Tissues Compared to Normal Breast Tissue

ReceptorRelative mRNA Expression (Carcinoma vs. Normal)Reference
LPAR2Higher (0.17 ± 0.070 vs. 0.13 ± 0.072)[7]
LPAR3Higher (0.05 ± 0.023 vs. 0.02 ± 0.002)[7]

Table 2: LPAR Expression in Different Breast Cancer Cell Lines

Cell LineReceptor(s) with Notable ExpressionReference
MDA-MB-231 (TNBC)High LPAR1, LPAR2; Low LPAR3[2]
MDA-MB-435 (Melanoma, previously misidentified as breast cancer)High β-arrestin[9]
MCF-10A (Non-tumorigenic)Lower β-arrestin compared to cancer cell lines[9]
MDA-MB-468 (TNBC)Dominantly LPAR2[10]
4T1 (Murine Mammary Carcinoma)LPAR1, LPAR2, LPAR3[11]

Table 3: Inhibitory Constants (Ki) of LPAR Antagonists

AntagonistTarget Receptor(s)Ki (μM)Reference
Ki16425LPAR10.34[9]
LPAR26.5[9]
LPAR30.93[9]

LPAR Signaling Pathways in Breast Cancer

LPAR activation in breast cancer cells triggers a cascade of intracellular signaling events that drive key aspects of cancer progression, including proliferation, migration, and invasion.

Signaling Pathways in Cell Proliferation

LPARs, particularly LPAR1-3, are known to stimulate proliferative pathways. Upon LPA binding, these receptors activate G proteins that lead to the activation of downstream effectors such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central regulators of cell growth and survival.[1]

G LPA LPA LPAR LPAR1/2/3 LPA->LPAR G_protein Gq/11, Gi/o LPAR->G_protein PLC PLC G_protein->PLC Ras Ras G_protein->Ras PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

LPAR-mediated signaling pathways in breast cancer cell proliferation.

Signaling Pathways in Cell Migration and Invasion

LPAR-mediated cell migration and invasion are crucial for metastasis. LPAR1, in particular, plays a significant role in these processes.[12] Activation of LPAR1 often leads to the activation of the Rho/ROCK pathway, which regulates cytoskeletal rearrangements and the formation of stress fibers, essential for cell motility.[11] Furthermore, LPAR signaling can involve β-arrestin and the small GTPase Ral, contributing to the invasive phenotype of breast cancer cells.[9]

G LPA LPA LPAR1 LPAR1 LPA->LPAR1 G12_13 G12/13 LPAR1->G12_13 beta_arrestin β-arrestin LPAR1->beta_arrestin RhoGEF RhoGEF G12_13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC_phos MLC Phosphorylation ROCK->MLC_phos Stress_fibers Stress Fiber Formation MLC_phos->Stress_fibers Migration_Invasion Migration & Invasion Stress_fibers->Migration_Invasion Ral Ral beta_arrestin->Ral Ral->Migration_Invasion G cluster_0 RNA Isolation & cDNA Synthesis cluster_1 qPCR cluster_2 Data Analysis RNA_extraction RNA Extraction from Cells/Tissues RNA_quant RNA Quantification & Quality Check RNA_extraction->RNA_quant cDNA_synthesis Reverse Transcription (cDNA Synthesis) RNA_quant->cDNA_synthesis qPCR_mix Prepare qPCR Reaction Mix (cDNA, Primers, SYBR Green) cDNA_synthesis->qPCR_mix qPCR_run Run qPCR qPCR_mix->qPCR_run Ct_values Determine Ct Values qPCR_run->Ct_values Normalization Normalize to Housekeeping Gene Ct_values->Normalization Relative_expression Calculate Relative Expression (ΔΔCt) Normalization->Relative_expression G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Cell_culture Culture Breast Cancer Cells Serum_starve Serum Starve Cells Cell_culture->Serum_starve Seed_cells Seed Cells in Upper Chamber Serum_starve->Seed_cells Add_LPA Add LPA to Lower Chamber Seed_cells->Add_LPA Incubate Incubate Add_LPA->Incubate Fix_stain Fix and Stain Migrated Cells Incubate->Fix_stain Quantify Quantify Migrated Cells Fix_stain->Quantify

References

ONO-8430506: A Technical Guide to Investigating Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme responsible for the majority of extracellular lysophosphatidic acid (LPA) production. The ATX-LPA signaling axis is a critical pathway implicated in a myriad of physiological and pathological processes, including cancer progression. Aberrant signaling through this pathway has been shown to promote cancer cell proliferation, survival, migration, and invasion, making ATX a compelling therapeutic target in oncology.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for investigating its effects on cancer cell migration.

Core Mechanism of Action

This compound exerts its anti-migratory effects by directly inhibiting the enzymatic activity of autotaxin. ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA. LPA, a bioactive lipid mediator, then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cancer cells, activating downstream signaling cascades that promote cell motility and invasion.[4][5] By blocking ATX, this compound effectively reduces the production of LPA, thereby attenuating the pro-migratory signals.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates ONO8430506 This compound ONO8430506->ATX Inhibits Downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/AKT) LPAR->Downstream Migration Increased Cell Migration & Invasion Downstream->Migration

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SubstrateIC50 ValueSpeciesReference
Autotaxin (ATX/ENPP2)Fluorescent Substrate (FS-3)5.1 nMHuman (recombinant)[1]
Autotaxin (ATX/ENPP2)Natural Substrate (16:0-LPC)4.5 nMHuman (recombinant)[1]
LPA FormationEndogenous Substrates~10 nMVarious (recombinant & plasma-derived)[1]

Table 2: In Vivo Efficacy of this compound in a Syngeneic Orthotopic Mouse Model of Breast Cancer

Treatment GroupDosage and AdministrationEffect on Primary Tumor GrowthEffect on Lung MetastasisReference
This compound10 mg/kg/day (gavage) for 21 daysSlowed initial tumor growthDecreased by ~60%[1]

Table 3: Pharmacokinetic Profile of this compound

SpeciesOral Bioavailability (%)Cmax (ng/mL) at 1 mg/kg p.o.Terminal Elimination Half-life (h) at 0.3 mg/kg i.v.Reference
Rat51.62613.4[1]
Dog71.116708.9[1]
Monkey30.8637.9[1]

Experimental Protocols

While specific in vitro cell migration and invasion assay protocols for this compound have not been detailed in publicly available literature, the following are standard and widely accepted methodologies for evaluating the effects of ATX inhibitors on cancer cell motility.

Protocol 1: In Vitro Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Materials:

  • Cancer cell line of interest cultured to confluence in 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Phosphate-buffered saline (PBS)

  • Cell culture medium with and without serum

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phase-contrast microscope with a camera

Procedure:

  • Seed cancer cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) until the scratch in the control group is nearly closed.

  • Quantify the rate of wound closure by measuring the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

cluster_workflow Wound Healing Assay Workflow start Seed cells to confluence scratch Create scratch with pipette tip start->scratch wash Wash with PBS scratch->wash treat Add medium with this compound or vehicle control wash->treat image0 Image at Time 0 treat->image0 incubate Incubate and image at regular intervals image0->incubate analyze Quantify wound closure incubate->analyze

Wound Healing (Scratch) Assay Workflow
Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay evaluates the chemotactic response of cancer cells to a chemoattractant.

Materials:

  • Transwell inserts (typically with 8 µm pores) for 24-well plates

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Cell culture medium containing a chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour.

  • Harvest and resuspend cancer cells in serum-free medium.

  • Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.

  • Add the cell suspension to the upper chamber (the Transwell insert) along with various concentrations of this compound or a vehicle control.

  • Incubate the plate for a duration appropriate for the cell type (typically 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with a crystal violet solution.

  • Wash the inserts to remove excess stain and allow them to air dry.

  • Count the number of migrated cells in several random fields of view under a microscope.

Protocol 3: In Vivo Metastasis Study

The following is a summary of the in vivo protocol used to evaluate the effect of this compound on breast cancer metastasis.

Animal Model:

  • Syngeneic orthotopic mouse model of breast cancer (e.g., BALB/c mice injected with 4T1 murine breast cancer cells into the mammary fat pad).

Treatment:

  • This compound administered at a dose of 10 mg/kg/day via oral gavage.

  • Treatment duration: 21 days.

Endpoint Analysis:

  • Primary tumor size is measured regularly.

  • At the end of the study, lungs are harvested, and the number of metastatic nodules is counted.

Conclusion

This compound is a potent inhibitor of the autotaxin-LPA signaling axis with demonstrated efficacy in reducing cancer cell migration and metastasis in preclinical models. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-cancer properties of this compound and other ATX inhibitors. The provided quantitative data underscores the potential of this compound as a therapeutic agent for cancers driven by aberrant ATX-LPA signaling. Further investigation into its effects on various cancer types and in combination with other anti-cancer agents is warranted.

References

Methodological & Application

Application Notes and Protocols for ONO-8430506 In Vivo Dosing in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival.[3][4][5][6][7][8] The ATX-LPA signaling axis is implicated in the progression of various diseases, including cancer.[9] this compound competitively inhibits the lysophospholipase D (LysoPLD) activity of ATX, thereby reducing LPA production and mitigating its downstream effects.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound in murine models of breast cancer.

Mechanism of Action: The ATX-LPA Signaling Pathway

Autotaxin (ATX) catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA) in the extracellular space.[3][4][5][6][7][8] LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of target cells.[3] This binding activates various downstream signaling cascades, including the Ras/Raf, PI3K/Akt, and RhoA pathways, which in turn promote cellular responses such as proliferation, survival, and migration.[10] In the context of cancer, elevated ATX activity and LPA levels in the tumor microenvironment can contribute to tumor growth, metastasis, and resistance to therapy.[3][11] this compound acts as a competitive inhibitor of ATX, blocking the production of LPA and thereby attenuating the pro-tumorigenic signaling cascade.[11]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds & Activates ONO This compound ONO->ATX Inhibits Gprotein G Proteins LPAR->Gprotein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Raf, RhoA) Gprotein->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Promotes Syngeneic_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis (Day 21) cell_prep Prepare 4T1 Cell Suspension (1 x 10⁴ cells in PBS/Matrigel) injection Orthotopic Injection into Mammary Fat Pad of BALB/c Mice cell_prep->injection tumor_growth Allow Tumors to Establish injection->tumor_growth treatment_start Initiate Treatment tumor_growth->treatment_start dosing Daily Oral Gavage: - Vehicle Control - this compound (10 mg/kg) treatment_start->dosing 21 Days monitoring Monitor Tumor Volume (Calipers) & Body Weight dosing->monitoring euthanasia Euthanize Mice dosing->euthanasia monitoring->euthanasia analysis - Excise Primary Tumor (Weight & Histology) - Harvest Lungs for Metastasis Quantification euthanasia->analysis Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_prep Prepare MDA-MB-231 Cell Suspension (1 x 10⁷ cells in serum-free media) injection Subcutaneous Injection into Mammary Fat Pad of SCID Mice cell_prep->injection tumor_growth Allow Tumors to Reach ~75-100 mm³ injection->tumor_growth treatment_start Initiate Treatment tumor_growth->treatment_start dosing Treatment Groups: 1. Vehicle 2. Paclitaxel (20 mg/kg, i.p., 3x/week) 3. Paclitaxel + this compound (30 mg/kg, p.o., daily) 4. Paclitaxel + this compound (100 mg/kg, p.o., daily) treatment_start->dosing 5 Weeks monitoring Monitor Tumor Volume & Body Weight dosing->monitoring endpoint Continue Treatment for 5 Weeks or until Endpoint dosing->endpoint monitoring->endpoint analysis Analyze Tumor Growth Inhibition (TGI) endpoint->analysis

References

Application Notes and Protocols for ONO-8430506 Combination Therapy with Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and methodologies for investigating the combination therapy of ONO-8430506, a potent autotaxin (ATX) inhibitor, and paclitaxel (B517696), a standard chemotherapeutic agent. The provided protocols are intended to serve as a detailed guide for reproducing and building upon the existing research in a preclinical setting, particularly in the context of breast cancer.

Introduction

This compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted enzyme with lysophospholipase D activity that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in various pathological processes, including cancer progression, where it promotes cell proliferation, survival, and migration.[4][5] Paclitaxel is a microtubule-stabilizing agent widely used in the treatment of various cancers, including breast cancer.[6] Preclinical studies have demonstrated that the combination of this compound and paclitaxel results in enhanced antitumor efficacy, suggesting a synergistic interaction that could overcome resistance to chemotherapy.[2][4]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of ATX, thereby reducing the production of the pro-tumorigenic signaling molecule LPA.[1][2] Paclitaxel's primary mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[6] The combination of these two agents targets both the tumor microenvironment (via ATX inhibition) and the cancer cells directly (via microtubule disruption), leading to a more potent antitumor response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SubstrateIC50 (nM)Species
Recombinant ATX/ENPP2FS-3 (fluorescent)5.1Human
Recombinant ATX/ENPP216:0-LPC (natural)4.5Human
Plasma-derived ATX/ENPP2-~10Various

Data sourced from MedChemExpress.[2]

Table 2: In Vivo Efficacy of this compound Monotherapy in a Syngeneic Orthotopic Mouse Model of Breast Cancer

Treatment GroupDosageEffect on Primary Tumor GrowthEffect on Lung Metastasis
This compound10 mg/kg/day (oral gavage) for 21 daysInitial slowing of tumor growth~60% decrease in metastatic nodules

Data sourced from MedChemExpress.[2]

Table 3: In Vivo Efficacy of this compound and Paclitaxel Combination Therapy in a Breast Cancer Model

Treatment GroupThis compound Dosage (oral)Paclitaxel DosageAntitumor Effect
Combination Therapy30 mg/kgNot specifiedEnhanced antitumor effect compared to Paclitaxel alone
Combination Therapy100 mg/kgNot specifiedEnhanced antitumor effect compared to Paclitaxel alone

Data sourced from MedChemExpress.[2]

Table 4: Pharmacokinetic Profile of this compound

SpeciesAdministration RouteDose (mg/kg)Oral Bioavailability (%)Cmax (ng/mL)Terminal Half-life (h)
RatOral151.62613.4
DogOral171.116708.9
MonkeyOral130.8637.9

Data sourced from MedChemExpress.[2]

Signaling Pathway and Experimental Workflow Diagrams

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptor (LPAR) LPA->LPAR Binds ONO This compound ONO->ATX Inhibits Downstream Downstream Signaling (Proliferation, Survival, Migration) LPAR->Downstream Activates

Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (21 days) cluster_monitoring Monitoring and Endpoint start Start: Acclimatize BALB/c Mice implant Orthotopically Implant 4T1 Breast Cancer Cells start->implant tumor_growth Allow Tumors to Reach Palpable Size (~100 mm³) implant->tumor_growth rand Randomize Mice into Treatment Groups tumor_growth->rand group1 Group 1: Vehicle Control rand->group1 group2 Group 2: This compound rand->group2 group3 Group 3: Paclitaxel rand->group3 group4 Group 4: This compound + Paclitaxel rand->group4 treatment Administer Treatments (Daily this compound, Scheduled Paclitaxel) rand->treatment monitor Monitor Tumor Volume and Body Weight (2-3 times/week) treatment->monitor endpoint Endpoint: Day 21 monitor->endpoint necropsy Euthanize Mice and Perform Necropsy endpoint->necropsy analysis Collect and Analyze Tumors and Lungs for Metastasis necropsy->analysis

Caption: Experimental workflow for in vivo combination therapy study.

Detailed Experimental Protocols

Protocol 1: In Vivo Combination Therapy in a Syngeneic Mouse Model of Breast Cancer

This protocol outlines the procedure for evaluating the efficacy of this compound in combination with paclitaxel in a 4T1 murine breast cancer model.

1. Materials and Reagents:

  • This compound (powder)

  • Paclitaxel (solution for injection)

  • Vehicle for this compound: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Vehicle for Paclitaxel: As per manufacturer's instructions (typically a mixture of Cremophor EL and dehydrated alcohol, diluted with saline)

  • 4T1 murine breast cancer cells

  • Female BALB/c mice (6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Syringes and needles for injection and oral gavage

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for necropsy

  • Fixative for tissues (e.g., 10% neutral buffered formalin or Bouin's solution)

2. Animal Handling and Acclimatization:

  • House female BALB/c mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize the mice for at least one week before the start of the experiment.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

3. Cell Culture and Implantation:

  • Culture 4T1 cells in the recommended medium until they reach 70-80% confluency.

  • Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Anesthetize the mice and orthotopically inject 1 x 10^5 cells (in 100 µL PBS) into the fourth mammary fat pad.

  • Monitor the mice for tumor growth by palpation.

4. Treatment Group Randomization and Dosing:

  • Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle for this compound orally and the vehicle for paclitaxel via the appropriate route.

    • Group 2 (this compound Monotherapy): Administer this compound (e.g., 30 mg/kg) orally once daily.

    • Group 3 (Paclitaxel Monotherapy): Administer paclitaxel (e.g., 10 mg/kg) intravenously or intraperitoneally (e.g., twice or three times a week).

    • Group 4 (Combination Therapy): Administer this compound and paclitaxel as described for Groups 2 and 3.

  • The treatment period is typically 21 days.

5. Preparation of this compound Formulation (for oral gavage):

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final formulation, sequentially add the components of the vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Ensure the final concentration of this compound is appropriate for the desired dosage (e.g., for a 30 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 6 mg/mL).

  • Use sonication if necessary to achieve a clear solution. Prepare fresh daily.

6. Monitoring and Efficacy Evaluation:

  • Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • At the end of the 21-day treatment period, euthanize the mice.

  • Perform a necropsy and carefully excise the primary tumor and the lungs.

  • Weigh the primary tumor.

  • Fix the lungs in Bouin's solution or 10% neutral buffered formalin.

  • Quantify the number of metastatic nodules on the lung surface.

  • For more detailed analysis, tissues can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histopathological examination.

Protocol 2: Quantification of Lung Metastasis

This protocol describes a common method for quantifying metastatic nodules in the lungs.

1. Materials:

  • Excised lungs

  • Bouin's solution or 10% neutral buffered formalin

  • Dissecting microscope or magnifying glass

  • Petri dish

  • 70% ethanol

2. Procedure:

  • After necropsy, carefully excise the lungs and rinse them gently in PBS to remove any blood.

  • Place the lungs in a container with Bouin's solution or 10% neutral buffered formalin and fix for at least 24 hours. The use of Bouin's solution will stain the lung tissue yellow and the white tumor nodules will be more easily visible.

  • After fixation, transfer the lungs to 70% ethanol.

  • Place the lungs in a petri dish and examine them under a dissecting microscope or with a magnifying glass.

  • Systematically count the number of visible metastatic nodules on the surface of all lung lobes.

  • Record the number of nodules for each mouse.

  • Statistical analysis (e.g., t-test or ANOVA) can be used to compare the number of metastatic nodules between the different treatment groups.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific experimental needs and institutional guidelines. All work involving animals should be conducted ethically and in compliance with all applicable regulations.

References

Application Notes: ONO-8430506 in Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ONO-8430506 is a potent and orally bioavailable inhibitor of Autotaxin (ATX), a secreted enzyme responsible for producing the majority of extracellular lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis plays a critical role in various cellular processes, including proliferation, migration, and survival, and is heavily implicated in cancer progression, metastasis, and therapy resistance.[1][5][6][7] In breast cancer, elevated ATX-LPA signaling within the tumor microenvironment can attenuate the efficacy of conventional chemotherapies like paclitaxel.[1][6] this compound blocks the production of LPA, thereby inhibiting this pro-tumorigenic signaling pathway. These notes provide detailed protocols and data for utilizing this compound in preclinical breast cancer xenograft models.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of Autotaxin. ATX converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[3][4] LPA then binds to its G-protein coupled receptors (LPAR1-6) on cancer cells, activating downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which promote tumor growth and survival.[1][8] By inhibiting ATX, this compound reduces LPA levels, thereby suppressing these oncogenic signals.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds & Activates ONO This compound ONO->ATX Inhibition GPCR G-Protein Signaling LPAR->GPCR PI3K PI3K/Akt Pathway GPCR->PI3K RAS Ras/MAPK Pathway GPCR->RAS Outcome Cell Proliferation Migration, Survival Therapy Resistance PI3K->Outcome RAS->Outcome

Caption: this compound inhibits the ATX-LPA signaling pathway.

Quantitative Data Summary

The following tables summarize the reported potency, pharmacokinetic properties, and in vivo efficacy of this compound.

Table 1: In Vitro Potency of this compound

Assay Target Substrate IC50 Value Reference(s)
Recombinant Human ATX/ENPP2 FS-3 (fluorescent) 5.1 nM [2][9]
Recombinant Human ATX/ENPP2 16:0-LPC (natural) 4.5 nM [2][9]
LPA Formation (recombinant & plasma ATX) - ~10 nM [2][9]

| ATX Activity in Mouse Plasma | - | IC90: 100 nM |[9] |

Table 2: Pharmacokinetic Properties of this compound

Species Route Parameter Value Reference(s)
Rat Oral (1 mg/kg) Bioavailability 51.6% [2][9]
Cmax 261 ng/mL [2][9]
IV (0.3 mg/kg) Terminal Half-Life 3.4 h [2]
Dog Oral (1 mg/kg) Bioavailability 71.1% [2][9]
Cmax 1670 ng/mL [2][9]
IV (0.3 mg/kg) Terminal Half-Life 8.9 h [2]
Monkey Oral (1 mg/kg) Bioavailability 30.8% [2][9]
Cmax 63 ng/mL [2][9]

| | IV (0.3 mg/kg) | Terminal Half-Life | 7.9 h |[2] |

Table 3: In Vivo Efficacy in a Breast Cancer Model

Treatment Dose & Schedule Key Findings Reference(s)
This compound (monotherapy) 10 mg/kg/day, gavage, 21 days Slowed initial tumor growth. [2][9]
Reduced lung metastases by ~60%. [2][9]

| this compound + Paclitaxel | 30 or 100 mg/kg | Enhanced the antitumor effect of Paclitaxel. |[2][9] |

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in a breast cancer xenograft model.

Workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase P1 1. Cell Culture (e.g., 4T1 Cells) I1 3. Tumor Implantation (Orthotopic) P1->I1 P2 2. Formulate this compound & Other Agents I3 5. Drug Administration (Daily Gavage) P2->I3 I2 4. Animal Grouping & Randomization I1->I2 I2->I3 I4 6. Tumor Monitoring (Calipers) I3->I4 A1 7. Endpoint Reached (Tumor Volume) I4->A1 A2 8. Tissue Collection (Tumor, Lungs) A1->A2 A3 9. Metastasis Analysis (Histology) A2->A3

Caption: General workflow for a breast cancer xenograft study.
Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortexer and sonicator

Procedure:

  • Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9]

  • To prepare a 3.3 mg/mL stock solution, weigh the appropriate amount of this compound powder.[9]

  • First, dissolve the this compound powder in DMSO. Vortex or sonicate briefly to ensure it is fully dissolved.

  • Sequentially add PEG300, Tween 80, and finally Saline, mixing thoroughly after each addition. Sonication is recommended to achieve a clear solution.[9]

  • The final concentration can be adjusted based on the required dose (e.g., 10, 30, or 100 mg/kg) and the average weight of the mice, ensuring a consistent administration volume (typically 100-200 µL).

  • Administer the prepared solution to mice via oral gavage. Prepare fresh daily.

Protocol 2: Orthotopic Breast Cancer Xenograft Model

This protocol details the establishment of a tumor model and assessment of this compound efficacy, based on studies using the 4T1 syngeneic model.[7][10]

1. Cell Culture:

  • Culture 4T1 murine breast cancer cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL for injection. Check cell viability using a trypan blue exclusion assay; viability should be >95%.

2. Animal Model:

  • Use female BALB/c mice, 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the experiment begins.

3. Tumor Cell Implantation:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Inject 1 x 10^5 cells in a volume of 100 µL into the fourth mammary fat pad.

  • Monitor the mice for recovery from anesthesia.

4. Treatment Groups and Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage)

    • Group 2: this compound (e.g., 10 mg/kg/day, oral gavage)[2]

    • Group 3: Paclitaxel (standard dose, e.g., intraperitoneal injection)

    • Group 4: this compound + Paclitaxel

  • Administer treatments according to the defined schedule (e.g., daily for 21 days).[2]

5. Tumor Growth Monitoring:

  • Measure tumor dimensions 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

6. Endpoint and Tissue Collection:

  • The study endpoint is typically defined by tumor volume (e.g., 1500-2000 mm³) or at the end of the treatment period (e.g., Day 21).

  • At the endpoint, euthanize mice using an approved method.

  • Carefully excise the primary tumor and weigh it.

  • Harvest lungs and fix them in Bouin's solution or 10% neutral buffered formalin for metastasis analysis.

7. Analysis of Lung Metastasis:

  • Count the number of visible metastatic nodules on the surface of the fixed lungs.

  • For detailed analysis, embed the lung tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to visualize and quantify metastatic foci.

References

Application Notes and Protocols: ONO-8430506 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted enzyme with lysophospholipase D (LysoPLD) activity that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, wound healing, and cancer progression.[3][4][5] Inhibition of ATX is therefore a promising therapeutic strategy for various diseases. These application notes provide detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory activity of this compound against autotaxin.

Quantitative Data Summary

The inhibitory potency of this compound against autotaxin has been determined using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Target EnzymeSubstrateAssay TypeSpeciesIC50 (nM)Reference
Autotaxin (ATX)/ENPP2FS-3 (Synthetic Fluorescent)Recombinant EnzymeHuman5.1[1][6]
Autotaxin (ATX)/ENPP216:0-LPC (Natural)Recombinant EnzymeHuman4.5[1][6]
Autotaxin (ATX)/ENPP2Endogenous LPCPlasmaHuman4.7 - 11.6[7]
Autotaxin (ATX)/ENPP2Endogenous LPCPlasmaMonkey4.7 - 11.6[7]
Autotaxin (ATX)/ENPP2Endogenous LPCPlasmaDog4.7 - 11.6[7]
Autotaxin (ATX)/ENPP2Endogenous LPCPlasmaRat4.7 - 11.6[7]
Autotaxin (ATX)/ENPP2Endogenous LPCPlasmaMouse4.7 - 11.6[7]
Autotaxin (ATX)/ENPP2Not SpecifiedRecombinant EnzymeMouse6.4 - 19[7]
Autotaxin (ATX)/ENPP2Not SpecifiedRecombinant EnzymeRat6.4 - 19[7]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's mechanism of action and the experimental procedure, the following diagrams illustrate the autotaxin signaling pathway and a general workflow for the in vitro enzyme inhibition assay.

Autotaxin_Signaling_Pathway Autotaxin (ATX) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPARs) G-protein coupled receptors LPA->LPAR Activation ONO_8430506 This compound ONO_8430506->ATX Inhibition Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) LPAR->Downstream Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses

Caption: Autotaxin (ATX) converts LPC to LPA, which activates LPARs, leading to cellular responses. This compound inhibits ATX.

Enzyme_Inhibition_Assay_Workflow In Vitro Autotaxin Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - ATX Enzyme - this compound (Inhibitor) - Substrate (FS-3 or LPC) Preincubation Pre-incubate ATX enzyme with this compound Reagents->Preincubation Initiation Initiate reaction by adding substrate Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Measurement Measure signal: - Fluorescence (FS-3) - Product formation (LPC assay) Incubation->Measurement Analysis Data Analysis: - Calculate % inhibition - Determine IC50 value Measurement->Analysis

Caption: General workflow for determining the in vitro inhibitory activity of this compound against autotaxin.

Experimental Protocols

The following are detailed protocols for conducting in vitro autotaxin enzyme inhibition assays using either a synthetic fluorescent substrate (FS-3) or a natural substrate (LPC).

Protocol 1: Fluorescent Substrate (FS-3) Based Assay

This assay utilizes a fluorogenic LPC analogue, FS-3, which is conjugated with both a fluorophore and a quencher. Cleavage by autotaxin separates the fluorophore from the quencher, resulting in an increase in fluorescence.[8]

Materials:

  • Recombinant human autotaxin (ATX)

  • This compound

  • FS-3 substrate (Echelon Biosciences, K-4202 or similar)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with excitation at 485 nm and emission at 528 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve final desired concentrations.

    • Dilute recombinant human ATX in assay buffer to a working concentration (e.g., 2 nM final concentration).

    • Reconstitute FS-3 substrate according to the manufacturer's instructions and dilute to a working concentration (e.g., 1 µM final concentration).

  • Assay Setup:

    • Add 50 µL of diluted ATX enzyme solution to each well of a 96-well plate.

    • Add 10 µL of the this compound serial dilutions or vehicle control (assay buffer with DMSO) to the respective wells.

    • Include wells for a positive control (a known ATX inhibitor) and a negative control (no inhibitor).

    • Gently mix the plate on an orbital shaker for 1 minute.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the FS-3 substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex: 485 nm, Em: 528 nm) kinetically, with readings taken every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Natural Substrate (LPC) Based Assay with Choline (B1196258) Detection

This assay measures the hydrolysis of a natural LPC substrate (e.g., 16:0-LPC) by detecting one of the reaction products, choline. Choline can be measured using a variety of methods, including a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.

Materials:

  • Recombinant human autotaxin (ATX)

  • This compound

  • 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0-LPC)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2

  • Choline detection kit (e.g., Amplex Red Choline/Acetylcholine Assay Kit or similar)

  • 96-well clear, flat-bottom plates

  • Absorbance or fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of this compound as described in Protocol 1.

    • Dilute recombinant human ATX in assay buffer.

    • Prepare a working solution of 16:0-LPC in assay buffer.

  • Autotaxin Reaction:

    • In a 96-well plate, add diluted ATX enzyme.

    • Add the this compound serial dilutions or vehicle control.

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the 16:0-LPC substrate solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by heat inactivation or by adding a stop solution as recommended by the choline detection kit.

  • Choline Detection:

    • Following the autotaxin reaction, add the components of the choline detection kit to each well according to the manufacturer's protocol. This typically involves adding choline oxidase and a reporter molecule (e.g., Amplex Red and horseradish peroxidase).

    • Incubate the plate for the time specified in the detection kit protocol to allow for color or fluorescence development.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells with no ATX enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration as described in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The protocols outlined in these application notes provide robust methods for the in vitro characterization of this compound as an autotaxin inhibitor. The choice of assay will depend on the specific research question and available instrumentation. The FS-3 based assay offers a continuous, real-time measurement of enzyme activity, while the LPC-based assay utilizes a more physiologically relevant substrate. Consistent and accurate determination of the inhibitory potency of compounds like this compound is essential for advancing drug discovery and development efforts targeting the ATX-LPA signaling pathway.

References

ONO-8430506: Application Notes for Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid that plays a crucial role in a wide range of physiological and pathological processes, including fibrosis.[2][3] The ATX-LPA signaling axis has been implicated in the pathogenesis of fibrotic diseases in various organs, such as the lungs, liver, and kidneys, making it an attractive target for therapeutic intervention.[3] While much of the published research on this compound has focused on its application in oncology, its mechanism of action strongly suggests its potential as a valuable tool for investigating the role of ATX-LPA signaling in preclinical models of fibrosis. These application notes provide a comprehensive overview of the mechanism of action of this compound, along with detailed protocols for its potential use in established fibrosis research models.

Mechanism of Action

This compound functions as a competitive inhibitor of the lysophospholipase D (LysoPLD) activity of autotaxin. By binding to ATX, it blocks the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA. The resulting decrease in LPA levels leads to the attenuation of downstream signaling pathways that are known to promote fibrosis. These pathways include fibroblast proliferation and differentiation into myofibroblasts, excessive extracellular matrix (ECM) deposition (including collagen), and the expression of pro-fibrotic factors such as transforming growth factor-beta (TGF-β).

ONO-8430506_Mechanism_of_Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR ONO This compound ONO->ATX Inhibition Fibroblast Fibroblast Activation (Proliferation, Myofibroblast Differentiation) LPAR->Fibroblast ECM Extracellular Matrix (ECM) Deposition (e.g., Collagen) Fibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis

This compound inhibits ATX, blocking LPA production and subsequent pro-fibrotic signaling.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic properties of this compound, primarily derived from studies in the context of cancer research.

Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin

ParameterSpeciesAssay SubstrateIC50 ValueReference
LysoPLD ActivityHuman (recombinant)FS-3 (fluorescent)5.1 nM
LysoPLD ActivityHuman (recombinant)16:0-LPC (natural)4.5 nM
LPA FormationVarious (plasma-derived)Endogenous LPC~10 nM

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteBioavailability (%)Cmax (ng/mL)T1/2 (hours)Reference
Rat1p.o.51.62613.4
Dog1p.o.71.116708.9
Monkey1p.o.30.8637.9

Experimental Protocols

While specific studies on the use of this compound in dedicated fibrosis models are not yet widely published, its established role as a potent ATX inhibitor allows for the design of robust experimental protocols based on those successfully employed for other compounds in this class. The following are detailed methodologies for key fibrosis models where this compound could be evaluated.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used and well-characterized model of lung fibrosis.

Bleomycin_Lung_Fibrosis_Workflow acclimatization Acclimatization (7 days) bleomycin (B88199) Bleomycin Administration (Intratracheal or Orotracheal) Day 0 acclimatization->bleomycin treatment This compound Treatment (e.g., 10-30 mg/kg, daily, p.o.) Start Day 0 or Day 7 bleomycin->treatment monitoring Monitor Body Weight and Clinical Signs treatment->monitoring sacrifice Sacrifice (Day 14 or Day 21) monitoring->sacrifice analysis Analysis sacrifice->analysis histology Histology (H&E, Masson's Trichrome) Ashcroft Scoring analysis->histology hydroxyproline (B1673980) Hydroxyproline Assay (Collagen Content) analysis->hydroxyproline gene_expression RT-qPCR (Col1a1, Acta2, Tgfb1) from Lung Homogenates analysis->gene_expression balf BALF Analysis (Cell Counts, Cytokines) analysis->balf

Workflow for evaluating this compound in a bleomycin-induced lung fibrosis model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Bleomycin sulfate

  • 8-10 week old C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Gavage needles

Procedure:

  • Acclimatization: House mice for at least one week prior to the experiment.

  • Induction of Fibrosis (Day 0): Anesthetize mice and administer a single dose of bleomycin (1.5 - 3.0 U/kg) via intratracheal or orotracheal instillation. A control group should receive sterile saline.

  • Treatment:

    • Prophylactic Dosing: Begin daily oral gavage of this compound (a suggested starting dose range is 10-30 mg/kg based on oncology studies) on Day 0 and continue until the end of the study.

    • Therapeutic Dosing: To model treatment of established fibrosis, begin daily administration of this compound on Day 7.

    • Administer vehicle to the control and bleomycin-only groups.

  • Monitoring: Record body weight daily.

  • Termination (Day 14 or 21): Euthanize mice.

  • Sample Collection and Analysis:

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Perfuse the lungs and harvest the tissue.

    • Fix one lung lobe in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining for collagen).

    • Snap-freeze the remaining lung tissue for hydroxyproline assay (to quantify collagen content) and gene expression analysis (RT-qPCR for markers such as Col1a1, Acta2 [alpha-smooth muscle actin], and Tgfb1).

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice or Rats

This model is commonly used to study chronic liver injury and fibrosis.

Materials:

  • This compound and vehicle

  • Carbon tetrachloride (CCl4)

  • Corn oil

  • 8-10 week old mice or rats

Procedure:

  • Induction of Fibrosis: Administer CCl4 (0.5 - 1.0 mL/kg) via intraperitoneal (i.p.) injection, diluted in corn oil, twice a week for 4-8 weeks.

  • Treatment: Begin daily oral gavage of this compound (e.g., 10-30 mg/kg) after 2-4 weeks of CCl4 administration to assess its therapeutic effect on established fibrosis.

  • Monitoring: Monitor animal health and body weight weekly.

  • Termination: At the end of the study period, euthanize the animals.

  • Sample Collection and Analysis:

    • Collect blood for analysis of liver enzymes (ALT, AST).

    • Harvest the liver and weigh it.

    • Fix a portion of the liver in formalin for histology (H&E, Masson's trichrome, and Sirius Red staining).

    • Freeze liver tissue for hydroxyproline assay and gene/protein expression analysis of fibrotic markers.

Protocol 3: In Vitro Fibroblast to Myofibroblast Differentiation

This protocol assesses the direct effect of this compound on the activation of fibroblasts, a key event in fibrosis.

Materials:

  • Primary human lung fibroblasts (or other relevant fibroblast cell line)

  • Fibroblast growth medium

  • Recombinant human TGF-β1

  • This compound

  • LPA

  • Recombinant human ATX

  • LPC

Procedure:

  • Cell Culture: Culture fibroblasts in appropriate medium until they reach 80% confluency.

  • Serum Starvation: Serum-starve the cells for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-fibrotic agent such as TGF-β1 (e.g., 5 ng/mL) or with ATX + LPC to generate LPA in situ.

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Immunofluorescence: Stain for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

    • Western Blot: Analyze cell lysates for expression of α-SMA and collagen type I.

    • RT-qPCR: Analyze RNA for the expression of ACTA2, COL1A1, and other fibrosis-related genes.

    • Collagen Assay: Measure soluble collagen in the cell culture supernatant.

Concluding Remarks

This compound is a powerful research tool for elucidating the role of the ATX-LPA signaling pathway in fibrosis. Although its application in dedicated fibrosis models is an emerging area, the protocols and data presented here provide a solid foundation for researchers to design and execute experiments to evaluate its anti-fibrotic potential. The high potency and favorable pharmacokinetic profile of this compound make it a promising candidate for in-depth investigation in the field of fibrosis research.

References

ONO-8430506: Application Notes and Protocols for Inflammation and Autoimmune Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide array of physiological and pathological processes.[4][5] The ATX-LPA signaling axis has been implicated in the pathogenesis of chronic inflammation, autoimmune diseases, and cancer. By inhibiting ATX, this compound effectively reduces LPA levels, thereby offering a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound in inflammation and cancer models.

Mechanism of Action

This compound inhibits the lysophospholipase D (LysoPLD) activity of ATX, preventing the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. This reduction in LPA levels mitigates downstream signaling through LPA receptors, which are involved in cell proliferation, migration, and survival, as well as pro-inflammatory cytokine production.

LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling (Inflammation, Cell Proliferation, Migration) LPAR->Downstream ONO This compound ONO->ATX cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ONO_prep Prepare this compound serial dilutions add_ONO Add this compound to plate ONO_prep->add_ONO ATX_prep Prepare ATX solution add_ATX Add ATX to plate ATX_prep->add_ATX FS3_prep Prepare FS-3 solution add_FS3 Add FS-3 to start reaction FS3_prep->add_FS3 add_ONO->add_ATX incubate Incubate (37°C, 30 min) add_ATX->incubate incubate->add_FS3 read Kinetic fluorescence reading add_FS3->read calc_rate Calculate reaction rate read->calc_rate calc_ic50 Determine IC50 value calc_rate->calc_ic50 start Implant 4T1 cells into mammary fat pad tumor_growth Allow tumors to reach palpable size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment: - Vehicle - this compound (p.o.) - Paclitaxel (i.p./i.v.) - Combination randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint: Euthanize mice monitor->endpoint analysis Analyze: - Primary tumor weight - Lung metastases endpoint->analysis end Complete analysis->end

References

Application Notes and Protocols for Measuring LPA Levels Following ONO-8430506 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the bloodstream.[1][2][3] ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA, a bioactive signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation.[1][2] By inhibiting ATX, this compound effectively reduces plasma LPA levels, making it a valuable tool for studying the roles of the ATX-LPA signaling axis and a potential therapeutic agent for various diseases.[1][4]

These application notes provide detailed protocols for the accurate quantification of LPA levels in plasma samples following treatment with this compound. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of different LPA species.

Data Presentation: Efficacy of this compound in Reducing Plasma LPA Levels

The following tables summarize the in vivo efficacy of this compound in reducing plasma LPA levels in preclinical models.

Table 1: In Vivo Inhibition of Plasma LysoPLD Activity by this compound in Rats

Oral Dose of this compoundTime After AdministrationPlasma LysoPLD Activity Inhibition (%)
3 mg/kg1 hour>95%
3 mg/kg8 hours~80%
3 mg/kg24 hours~50%
30 mg/kg1 hour>98%
30 mg/kg8 hours>95%
30 mg/kg24 hours~90%

Data compiled from studies on the pharmacokinetics and pharmacodynamics of this compound in rats.[4]

Table 2: Effect of Oral Administration of this compound on Plasma LPA Concentrations in Rats

LPA SpeciesTreatment GroupPlasma LPA Concentration (relative to control)
18:2-LPA3 mg/kg this compound (24h)~4% of baseline
20:4-LPA3 mg/kg this compound (24h)~7% of baseline
18:2-LPA30 mg/kg this compound (24h)No significant return
20:4-LPA30 mg/kg this compound (24h)No significant return

This table illustrates the sustained reduction in major LPA species 24 hours after a single oral dose of this compound.[4]

Experimental Protocols

Protocol 1: Animal Dosing and Plasma Sample Collection

This protocol describes the oral administration of this compound to rodents and subsequent blood collection for LPA analysis.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Rodents (rats or mice)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes containing K2EDTA as an anticoagulant

  • Microcentrifuge

  • Pipettes and tips

  • Ice

Procedure:

  • Formulation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Dosing: Administer the this compound suspension or vehicle control to the animals via oral gavage at the specified volume.

  • Blood Collection: At predetermined time points post-dosing, anesthetize the animals. Collect blood via cardiac puncture or from the retro-orbital sinus into K2EDTA-containing tubes.

  • Plasma Preparation: Immediately place the blood tubes on ice. Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes. Store the plasma samples at -80°C until LPA analysis. To minimize artificial LPA formation, it is crucial to keep the samples on ice and process them quickly.

Protocol 2: Quantification of Plasma LPA Levels by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of various LPA species from plasma using LC-MS/MS.

Materials and Reagents:

  • Plasma samples from this compound and vehicle-treated animals

  • LPA internal standards (e.g., 17:0 LPA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • LC-MS/MS system (equipped with a C18 reversed-phase column)

Procedure:

1. Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. In a clean microcentrifuge tube, add 50 µL of plasma. c. Add 10 µL of the internal standard solution (e.g., 17:0 LPA in methanol). d. Add 150 µL of ice-cold protein precipitation solvent (e.g., methanol). e. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatographic Separation:

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
  • Flow Rate: 0.3 mL/min.
  • Gradient: Develop a suitable gradient to separate the different LPA species. A typical gradient might start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes. b. Mass Spectrometry Detection:
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for each LPA species and the internal standard. Example transitions include:
  • 16:0 LPA: m/z 409.3 -> 153.0
  • 18:0 LPA: m/z 437.3 -> 153.0
  • 18:1 LPA: m/z 435.3 -> 153.0
  • 18:2 LPA: m/z 433.3 -> 153.0
  • 20:4 LPA: m/z 457.3 -> 153.0
  • 17:0 LPA (IS): m/z 423.3 -> 153.0
  • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

3. Data Analysis and Quantification: a. Integrate the peak areas for each LPA species and the internal standard. b. Calculate the response ratio (analyte peak area / internal standard peak area). c. Generate a standard curve by plotting the response ratio versus the concentration of a series of LPA standards. d. Determine the concentration of LPA in the plasma samples by interpolating their response ratios from the standard curve.

Considerations for this compound-Treated Samples: To ensure that this compound or its metabolites do not interfere with the LPA measurement, it is recommended to:

  • Analyze a blank plasma sample spiked with this compound to check for any co-eluting peaks or ion suppression/enhancement effects at the retention times of the LPA species.

  • If interference is observed, the chromatographic method may need to be optimized to achieve better separation.

Visualizations

Signaling Pathway

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA conversion LPAR LPA Receptors (LPARs) (G-protein coupled) LPA->LPAR activation ONO_8430506 This compound ONO_8430506->ATX inhibition G_protein G-proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein coupling PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho Downstream Downstream Effectors PLC->Downstream PI3K->Downstream Rho->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: LPA Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

Experimental_Workflow start Start dosing Animal Dosing (this compound or Vehicle) start->dosing collection Blood Collection (K2EDTA tubes) dosing->collection centrifugation Plasma Separation (Centrifugation) collection->centrifugation storage Sample Storage (-80°C) centrifugation->storage extraction LPA Extraction (Protein Precipitation) storage->extraction analysis LC-MS/MS Analysis (Quantification of LPA species) extraction->analysis data_processing Data Processing and Statistical Analysis analysis->data_processing end End data_processing->end

Caption: Experimental Workflow for Measuring Plasma LPA Levels.

References

Troubleshooting & Optimization

ONO-8430506 stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the autotaxin inhibitor, ONO-8430506.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to the high solubility of this compound in this solvent (up to 100 mg/mL).[1][2] For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (solvent alone) in your experiments.

Q2: What are the recommended long-term storage conditions for this compound stock solutions?

A2: For long-term stability, this compound stock solutions in DMSO should be stored at low temperatures. Vendor recommendations suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month.[1] To maintain the integrity of the compound, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound solutions at room temperature?

A3: While short-term exposure to room temperature during experimental setup is generally unavoidable, prolonged storage of this compound in solution at ambient temperatures is not recommended. A study on a large library of small molecules in DMSO showed that after 3 months of storage at room temperature, there was an average of 8% compound loss, with this loss increasing to 17% after 6 months and 48% after one year.[3][4] For optimal results, prepare fresh dilutions from your frozen stock for each experiment.

Q4: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:

  • Decrease the final concentration: You may be exceeding the aqueous solubility limit of the compound.

  • Optimize the DMSO concentration: A slightly higher final DMSO concentration (up to 0.5% in many cell-based assays) may be necessary to maintain solubility.

  • Use a co-solvent system: Consider the use of excipients or co-solvents, such as PEG300, Tween-80, or corn oil, which have been used in formulations with this compound.[1]

  • Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with the pH of your aqueous buffer may improve solubility.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in experiments.

This could be due to the degradation of this compound in your experimental solution.

  • Root Cause Analysis:

    • Solution Age and Storage: Are you using freshly prepared dilutions for each experiment? How long are your experimental solutions kept at room temperature or 37°C?

    • Solvent Quality: Is the DMSO used for the stock solution of high purity and anhydrous? Water content in DMSO can accelerate the degradation of some compounds.

    • Buffer Composition: Are there components in your aqueous buffer that could be reacting with this compound?

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.

    • Minimize Time at Room Temperature: Keep the time that the compound is in an aqueous solution at room temperature or elevated temperatures (e.g., 37°C) to a minimum.

    • Perform a Stability Check: If you suspect instability in your experimental buffer, you can perform a simple stability check as outlined in the Experimental Protocols section below.

Issue 2: Change in color of the stock solution.

A color change in your this compound solution may indicate chemical degradation or oxidation.

  • Root Cause Analysis:

    • Exposure to Light: Has the solution been exposed to light for extended periods?

    • Oxidation: Has the solution been repeatedly exposed to air?

  • Solutions:

    • Protect from Light: Store stock solutions in amber vials or wrap the vials in foil.

    • Inert Gas: For sensitive compounds, the headspace of the vial can be purged with an inert gas like argon or nitrogen before sealing.

    • Discard and Prepare Fresh: If a color change is observed, it is best to discard the solution and prepare a fresh stock.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDuration
Solid-4°CUp to 2 years
Stock SolutionDMSO-20°CUp to 1 month
Stock SolutionDMSO-80°CUp to 6 months

Data compiled from multiple vendor datasheets.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Add a calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Best-Practice Assessment of this compound Stability in an Aqueous Buffer

This protocol provides a general method to assess the stability of this compound in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Initial Sample (T=0):

    • Prepare a working solution of this compound in your experimental buffer at the final desired concentration.

    • Immediately take an aliquot of this solution and, if necessary, stop any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.

    • Analyze this T=0 sample by a validated stability-indicating HPLC method to determine the initial peak area of this compound.

  • Incubation:

    • Incubate the remaining working solution under your typical experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling:

    • At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them in the same way as the T=0 sample.

  • HPLC Analysis:

    • Analyze all samples by HPLC.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area of the T=0 sample.

    • Calculate the percentage of this compound remaining at each time point.

    • A significant decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Mandatory Visualization

ONO_8430506_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation This compound This compound This compound->ATX Inhibition G_Proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Proteins Coupling Downstream_Effectors Downstream Effectors (PLC, PI3K, Rho) G_Proteins->Downstream_Effectors Signaling_Cascades Signaling Cascades (MAPK, Akt) Downstream_Effectors->Signaling_Cascades Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Signaling_Cascades->Cellular_Responses

Caption: this compound inhibits the ATX-LPA signaling pathway.

Experimental_Workflow start Start: Suspected Compound Instability prep_solution Prepare fresh working solution in experimental buffer start->prep_solution t0_sample Take T=0 aliquot and analyze by HPLC prep_solution->t0_sample incubate Incubate remaining solution under experimental conditions prep_solution->incubate analyze_samples Analyze all aliquots by HPLC t0_sample->analyze_samples time_points Take aliquots at defined time points (e.g., 2, 4, 8, 24h) incubate->time_points time_points->analyze_samples compare_data Compare peak area of this compound at each time point to T=0 analyze_samples->compare_data decision Significant decrease in peak area? compare_data->decision stable Conclusion: Compound is stable under experimental conditions decision->stable No unstable Conclusion: Compound is unstable. Modify experimental protocol. decision->unstable Yes

Caption: Workflow for assessing compound stability.

References

Potential off-target effects of ONO-8430506

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ONO-8430506. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that primarily functions to hydrolyze lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive signaling lipid that acts on a family of G protein-coupled receptors (LPA receptors 1-6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[3][4][5][6] By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these signaling pathways.

Q2: What are the reported on-target inhibitory activities of this compound?

This compound has been shown to be a highly potent inhibitor of ATX/ENPP2. The inhibitory activity has been characterized using various in vitro assays.

Q3: Is there any published data on the off-target effects or a broad selectivity panel for this compound?

Currently, there is no publicly available data from broad-panel screening of this compound against a wide range of kinases or other enzymes. The existing literature emphasizes its high potency and selectivity for autotaxin. However, the absence of comprehensive public selectivity data means that potential off-target effects on other cellular proteins cannot be entirely ruled out. Researchers should interpret their results with this in consideration.

Q4: What are the potential, theoretical off-target effects of inhibiting the autotaxin-LPA signaling axis?

The autotaxin-LPA signaling axis is involved in numerous physiological processes. While specific off-target activities of this compound have not been documented, inhibiting this pathway could theoretically impact:

  • Wound Healing and Tissue Remodeling: The ATX-LPA axis plays a role in these processes, and its inhibition might affect normal tissue repair mechanisms.

  • Developmental Processes: ATX and LPA are involved in embryonic development.

  • Other Phosphodiesterases: Given that ATX is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, there is a theoretical possibility of cross-reactivity with other ENPP family members, although this compound is reported to be selective.

Troubleshooting Guides

This section provides guidance for troubleshooting common issues and investigating unexpected results during experiments with this compound.

Guide 1: Confirming On-Target ATX Inhibition in Your System

If you are not observing the expected biological effect of this compound, it is crucial to first confirm that it is effectively inhibiting autotaxin in your experimental setup.

Problem Possible Cause Suggested Solution
No or reduced-than-expected biological effect Suboptimal inhibitor concentration: The effective concentration of this compound can vary between different cell types and experimental conditions.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific system.
Degradation of the inhibitor: Improper storage or handling may lead to the degradation of this compound.Ensure that the compound is stored as recommended by the supplier. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
Low ATX expression or activity in your model: The biological effect of an ATX inhibitor is dependent on the presence and activity of ATX.Confirm the expression and activity of autotaxin in your cell line or tissue model using techniques such as Western blot, qPCR, or an ATX activity assay.
Inconsistent results between experiments Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can affect ATX expression and LPA signaling.Maintain consistent cell culture conditions, including passage number and seeding density. Be aware that serum contains high levels of LPA and LPC, which can influence the experimental outcome.
Variability in inhibitor preparation: Inconsistent preparation of this compound solutions can lead to variable results.Follow a standardized protocol for preparing and diluting the inhibitor.
Guide 2: Investigating Unexpected or Potentially Off-Target Effects

If you observe unexpected phenotypes or biological effects that are difficult to attribute to the inhibition of the ATX-LPA axis, the following steps can help in your investigation.

Problem Possible Cause Suggested Solution
Unexpected biological effect observed Potential off-target activity: this compound may be interacting with other cellular targets in your system.1. Use a structurally unrelated ATX inhibitor: Compare the phenotype observed with this compound to that of another potent and selective ATX inhibitor with a different chemical scaffold. If the effect is consistent across different inhibitors, it is more likely to be an on-target effect. 2. Rescue experiment: Attempt to rescue the phenotype by adding exogenous LPA to the system. If the effect is on-target, the addition of LPA should at least partially reverse the effects of this compound. 3. ATX knockdown/knockout: Compare the phenotype induced by this compound with the phenotype observed in cells where ATX has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). A similar phenotype would suggest an on-target effect.
Cell toxicity at high concentrations General compound toxicity or off-target toxicity: High concentrations of any small molecule can lead to non-specific effects and cytotoxicity.Determine the cytotoxicity profile of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin (ATX/ENPP2)

TargetSpeciesAssay SubstrateIC50 (nM)Reference
ATX/ENPP2Human (recombinant)FS-3 (fluorescent)5.1[7]
ATX/ENPP2Human (recombinant)16:0-LPC (natural)4.5[7]
ATX/ENPP2Various (plasma-derived)Not specified~10[7]

Experimental Protocols

Protocol 1: Autotaxin (Lysophospholipase D) Activity Assay

This protocol describes a general method to measure the lysophospholipase D (lysoPLD) activity of autotaxin, which is inhibited by this compound. A common method involves the use of a fluorogenic substrate like FS-3.[8][9]

  • Reagents:

    • Recombinant autotaxin enzyme

    • This compound (or other inhibitors) at various concentrations

    • FS-3 (or other suitable fluorogenic substrate)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.05% Triton X-100)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the recombinant autotaxin enzyme to each well.

    • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

    • Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FS-3 substrate.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualizations

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis ONO_8430506 This compound ONO_8430506->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding G_Proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Proteins Activation Downstream_Effectors Downstream Effectors (PLC, PI3K, Rho) G_Proteins->Downstream_Effectors Signal Transduction Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Responses

Caption: The Autotaxin-LPA Signaling Pathway and the inhibitory action of this compound.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound Control_1 Use Structurally Unrelated ATX Inhibitor Start->Control_1 Control_2 LPA Rescue Experiment Start->Control_2 Control_3 ATX Knockdown/Knockout Start->Control_3 Compare_1 Same Phenotype? Control_1->Compare_1 Compare_2 Phenotype Rescued? Control_2->Compare_2 Compare_3 Same Phenotype? Control_3->Compare_3 Conclusion_On Likely On-Target Effect Compare_1->Conclusion_On Yes Conclusion_Off Potential Off-Target Effect (Further Investigation Needed) Compare_1->Conclusion_Off No Compare_2->Conclusion_On Yes Compare_2->Conclusion_Off No Compare_3->Conclusion_On Yes Compare_3->Conclusion_Off No

Caption: Experimental workflow for investigating potential off-target effects of this compound.

References

Overcoming resistance to ONO-8430506 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ONO-8430506. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and questions that may arise during experimentation with this potent and orally bioavailable autotaxin (ATX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[2][3][4] LPA is a bioactive lipid mediator that signals through various G protein-coupled receptors to promote cell proliferation, migration, and survival, all of which are hallmark processes in cancer progression.[2][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating its downstream pro-tumorigenic signaling.

Q2: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on general principles of acquired resistance to targeted cancer therapies, several hypotheses can be proposed:

  • Upregulation of the Target Pathway: Cancer cells might compensate for ATX inhibition by upregulating the expression of ATX itself or other components of the LPA signaling pathway.

  • Activation of Bypass Signaling Pathways: Cells could activate alternative signaling pathways to bypass their dependency on LPA-mediated signals for growth and survival. Similar resistance mechanisms have been observed with EP4 antagonists, where cancer cells can activate pathways like ERK, PI3K/AKT, and NF-κB to overcome receptor blockade.[5]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., ABCC1/MRP1), can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy. This is a common mechanism of resistance to various chemotherapeutic agents.[6]

  • Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment, such as the infiltration of immunosuppressive cells, could potentially counteract the effects of this compound.[7]

Q3: Can this compound be used in combination with other anti-cancer agents?

Yes, preclinical studies have shown that this compound can enhance the antitumor effects of other chemotherapeutic agents. For instance, it has been demonstrated to increase the efficacy of paclitaxel (B517696) in a breast cancer model.[2][3][4] The rationale behind such combinations is that by inhibiting the pro-survival signals mediated by the ATX-LPA axis, cancer cells may become more susceptible to the cytotoxic effects of conventional chemotherapy. The use of ATX inhibitors is expected to be beneficial for patients whose cancer cells are resistant to treatments like taxanes, doxorubicin, and radiation.[2]

Troubleshooting Guides

Issue 1: Sub-optimal efficacy of this compound in in vivo models.

Potential Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues

  • Troubleshooting Steps:

    • Verify Dose and Formulation: Ensure the correct dosage and administration route are being used as described in the literature. This compound has shown good oral bioavailability in preclinical models.[1][8]

    • Measure Plasma LPA Levels: To confirm target engagement, measure plasma LPA levels in treated animals. A significant reduction in LPA is indicative of effective ATX inhibition. This compound has been shown to persistently inhibit plasma lysophosphatidic acid formation in rats.[8]

    • Assess Drug Concentrations: If possible, measure the concentration of this compound in plasma and tumor tissue to ensure adequate drug exposure.

Potential Cause 2: Intrinsic Resistance of the Cancer Model

  • Troubleshooting Steps:

    • Profile the ATX-LPA Axis: Analyze the baseline expression levels of ATX and LPA receptors in your cancer cell line or tumor model. Models with low dependence on this axis may not respond well to this compound monotherapy.

    • Consider Combination Therapy: As mentioned, this compound can synergize with other agents.[2][3][4] Combining it with standard-of-care chemotherapy for your cancer model may enhance its anti-tumor activity.

Issue 2: Development of acquired resistance to this compound in cell culture.

Potential Cause: Upregulation of a bypass signaling pathway.

  • Troubleshooting Steps:

    • Phospho-protein Array: Perform a phospho-protein array to compare the activation state of various signaling pathways (e.g., EGFR, PI3K/Akt, MAPK) in sensitive versus resistant cells.

    • Gene Expression Analysis: Use RNA sequencing or qPCR arrays to identify upregulated genes in resistant cells, which may point to the activated bypass pathway.

    • Functional Validation: Once a potential bypass pathway is identified, use specific inhibitors for that pathway in combination with this compound to see if sensitivity can be restored.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTargetSubstrateIC50 (nM)
Recombinant human ATX/ENPP2Lysophospholipase D (LysoPLD) activityFS-3 (synthetic fluorescent)5.1
Recombinant human ATX/ENPP2Lysophospholipase D (LysoPLD) activity16:0-LPC (natural)4.5

Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg, p.o.)Cmax (ng/mL)Oral Bioavailability (%)
Rat126151.6
Dog1167071.1
Monkey16330.8

Data sourced from MedChemExpress and TargetMol.[1][8]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines
  • Cell Seeding: Plate the parental cancer cell line at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate. This process should be carried out over several months.

  • Resistance Confirmation: Once the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 10-fold the parental IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental cell line.

  • Resistant Cell Line Maintenance: Culture the resistant cell line in the continuous presence of the selective concentration of this compound.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation
  • Cell Lysis: Lyse both parental (sensitive) and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA ONO This compound ONO->ATX LPAR LPA Receptor (LPAR) LPA->LPAR Downstream Downstream Signaling (Proliferation, Migration, Survival) LPAR->Downstream

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Resistance start Observe Decreased Sensitivity to this compound step1 Generate Resistant Cell Line start->step1 step2 Comparative Analysis (Sensitive vs. Resistant) step1->step2 step3a RNA Sequencing step2->step3a step3b Phospho-protein Array step2->step3b step4 Identify Upregulated/ Activated Pathways step3a->step4 step3b->step4 step5 Functional Validation (e.g., Combination with pathway inhibitor) step4->step5 end Restore Sensitivity step5->end

Caption: Workflow for investigating acquired resistance to this compound.

Bypass_Signaling_Resistance cluster_pathways Signaling Pathways ATX_LPA ATX-LPA Axis Cell_Response Cell Proliferation & Survival ATX_LPA->Cell_Response Sensitive Cells Bypass Bypass Pathway (e.g., EGFR, c-Met) Bypass->Cell_Response Resistant Cells ONO This compound ONO->ATX_LPA

Caption: Upregulation of a bypass signaling pathway as a resistance mechanism.

References

Optimizing ONO-8430506 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ONO-8430506 for long-term preclinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme with lysophospholipase D (LysoPLD) activity that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[3][4] LPA is a bioactive lipid mediator that signals through at least six G-protein coupled receptors (LPARs) to regulate various cellular processes, including cell proliferation, migration, survival, and invasion.[1][5] By inhibiting ATX, this compound reduces the production of LPA, thereby disrupting the ATX-LPA signaling axis.[3]

Q2: What is a recommended starting dose for in vivo studies?

A2: Based on published preclinical studies in rodent models of breast cancer, oral doses of 10 mg/kg/day, 30 mg/kg, and 100 mg/kg have been used.[2] A dose of 30 mg/kg administered orally has been shown to persistently inhibit plasma LPA formation in rats.[1][2] For initial long-term studies, a dose in the range of 10-30 mg/kg once daily is a reasonable starting point, which can then be optimized based on efficacy and tolerability.

Q3: How should this compound be formulated for oral administration?

A3: For preclinical studies, this compound can be formulated as a suspension for oral gavage. A common vehicle for such formulations is a mixture of a suspending agent (e.g., 0.5% methylcellulose) in purified water. Ensure the suspension is homogenous before each administration.

Q4: What are the known pharmacokinetic properties of this compound?

A4: this compound exhibits moderate oral bioavailability in preclinical species.[1][2] Detailed pharmacokinetic parameters from single-dose studies are summarized in the table below. These values can help in designing the dosing regimen for long-term studies.

Troubleshooting Guides

Issue: Diminished efficacy over time in a long-term study.

Possible Cause Troubleshooting Steps
Development of drug resistance - Investigate potential mechanisms of resistance, such as upregulation of the ATX-LPA signaling pathway or activation of alternative signaling pathways. - Consider combination therapy. This compound has been shown to enhance the antitumor effect of paclitaxel.[4][6][7]
Altered drug metabolism - Conduct pharmacokinetic analysis at different time points during the long-term study to determine if drug clearance has changed. - Consider adjusting the dose or dosing frequency.
Inconsistent drug administration - Ensure proper and consistent oral gavage technique. - Verify the stability and homogeneity of the dosing formulation over the course of the study.

Issue: Unexpected toxicity or adverse effects in a long-term study.

Possible Cause Troubleshooting Steps
Cumulative toxicity - Reduce the dose or introduce drug holidays (intermittent dosing). - Monitor for common signs of toxicity in rodents, such as weight loss, changes in behavior, and ruffled fur. - Conduct regular hematology and serum chemistry analysis.
Off-target effects - Although this compound is a potent ATX inhibitor, the possibility of off-target effects at higher doses or with chronic administration should be considered. - If specific toxicities are observed, investigate potential off-target interactions.
Vehicle-related toxicity - Include a vehicle-only control group in your study to rule out any adverse effects from the formulation components.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Species IC50 / IC90
LysoPLD activity (FS-3 substrate)HumanIC50: 5.1 nM[1]
LysoPLD activity (16:0-LPC substrate)HumanIC50: 4.5 nM[1]
LPA formation (recombinant ATX)VariousIC50: ~10 nM[1]
LPA formation (plasma ATX)VariousIC50: ~10 nM[1]
ATX activity in plasmaMouseIC90: 100 nM[1][2]

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose

Species Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
Rat1261Not ReportedNot Reported51.6[1][2]
Dog11670Not ReportedNot Reported71.1[1][2]
Monkey163Not ReportedNot Reported30.8[1][2]

Table 3: Pharmacokinetic Parameters of this compound Following a Single Intravenous Dose

Species Dose (mg/kg) Clearance (mL/min/kg) Volume of Distribution (mL/kg) Terminal Half-life (h)
Rat0.38.214743.4[1]
Dog0.34.718638.9[1]
Monkey0.35.822757.9[1]

Experimental Protocols

Protocol 1: Long-Term Efficacy and Tolerability Study in a Xenograft Model

  • Animal Model: Utilize an appropriate tumor xenograft model (e.g., breast cancer cell line implanted in immunodeficient mice).

  • Group Allocation: Randomly assign animals to the following groups (n=10-15 per group):

    • Vehicle control (e.g., 0.5% methylcellulose, oral, once daily)

    • This compound (low dose, e.g., 10 mg/kg, oral, once daily)

    • This compound (high dose, e.g., 30 mg/kg, oral, once daily)

    • Positive control (standard-of-care chemotherapy, if applicable)

  • Dosing: Administer the assigned treatments for a predetermined period (e.g., 60-90 days).

  • Monitoring:

    • Measure tumor volume twice weekly using calipers.

    • Record body weight twice weekly.

    • Perform clinical observations daily for signs of toxicity.

    • Collect blood samples at regular intervals for pharmacokinetic analysis and biomarker assessment (plasma LPA levels).

  • Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the animals and collect tumors and major organs for histopathological analysis.

Protocol 2: Pharmacodynamic Assessment of ATX Inhibition

  • Animal Treatment: Treat a cohort of tumor-bearing animals with a single oral dose of this compound (e.g., 30 mg/kg).

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).

  • LPA Measurement: Process the blood to obtain plasma and measure the concentration of various LPA species using a validated LC-MS/MS method.

  • Data Analysis: Determine the extent and duration of LPA suppression following this compound administration to correlate with the dosing schedule.

Mandatory Visualizations

ONO_8430506_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Activates ONO_8430506 This compound ONO_8430506->ATX Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) LPAR->Downstream Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Long-Term Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model Group_Allocation Randomize into Treatment Groups Animal_Model->Group_Allocation Dosing Daily Oral Dosing (Vehicle, this compound, Control) Group_Allocation->Dosing Tumor_Measurement Tumor Volume Measurement (2x/week) Dosing->Tumor_Measurement Body_Weight Body Weight Measurement (2x/week) Clinical_Observation Daily Clinical Observation PK_PD_Sampling Periodic Blood Sampling (PK/PD) Euthanasia Euthanasia Tumor_Measurement->Euthanasia Tissue_Collection Tumor and Organ Collection Euthanasia->Tissue_Collection Analysis Histopathology & Biomarker Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for a long-term in vivo efficacy study of this compound.

Troubleshooting_Logic cluster_efficacy Low Efficacy cluster_toxicity High Toxicity Start Issue Encountered (e.g., Low Efficacy, High Toxicity) Check_Dose Is the dose sufficient? Start->Check_Dose Check_Dose_Tox Is the dose too high? Start->Check_Dose_Tox Check_PK Review Pharmacokinetics Check_Dose->Check_PK Yes Check_Resistance Investigate Drug Resistance Check_Dose->Check_Resistance No Check_PK->Check_Resistance Consider_Combo Consider Combination Therapy Check_Resistance->Consider_Combo Reduce_Dose Reduce Dose or Change Schedule Check_Dose_Tox->Reduce_Dose Yes Check_Vehicle Assess Vehicle Toxicity Check_Dose_Tox->Check_Vehicle No Monitor_Health Implement Health Monitoring Reduce_Dose->Monitor_Health Check_Vehicle->Monitor_Health

Caption: Logical relationship for troubleshooting common issues in long-term studies.

References

Technical Support Center: ONO-8430506 Gavage Administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation and gavage administration of ONO-8430506.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for preparing this compound for oral gavage?

A1: this compound can be formulated in several vehicles for oral administration. The choice of vehicle may depend on the required concentration and the specific animal model. Commonly used formulations include:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • A suspension of 10% DMSO and 90% Corn Oil.[1][3]

  • A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

Q2: What is the solubility of this compound in these vehicles?

A2: The solubility of this compound varies depending on the formulation. Please refer to the data summary table below for specific solubility information. It's important to note that sonication may be required to achieve complete dissolution in some vehicles.

Q3: What is the maximum recommended concentration of DMSO for animal studies?

A3: For normal mice, the concentration of DMSO should generally be kept below 10%. However, for sensitive animals such as nude mice, transgenic mice, or those with compromised health, it is recommended to keep the DMSO concentration below 2%. It is always advisable to perform a vehicle-only control experiment to ensure the solvent does not have any non-specific effects on the animals.

Q4: How should I store the prepared this compound formulation?

A4: If the prepared solution is clear, it can be stored at 4°C for up to one week. However, to avoid potential loss of efficacy over time, preparing the solution fresh is recommended. If the formulation is a suspension, it should be prepared and used immediately. Stock solutions in DMSO can be stored at -80°C for up to one year.

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in the vehicle.

  • Solution 1: Sequential Addition of Solvents: Ensure that the co-solvents are added sequentially as specified in the protocol. For example, when preparing the DMSO/PEG300/Tween-80/Saline formulation, first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80 and mixing, and finally add saline.

  • Solution 2: Sonication: Use sonication to aid in the dissolution of the compound. This is particularly recommended for achieving higher concentrations.

  • Solution 3: Gentle Heating: If precipitation or phase separation occurs, gentle heating can be used in conjunction with sonication to help dissolve the compound.

Issue 2: The prepared formulation appears as a suspension.

  • Solution: If you have prepared a suspension (e.g., in corn oil), ensure it is uniformly mixed before each administration. It is recommended to prepare and use suspensions immediately to ensure accurate dosing.

Issue 3: Concerns about the stability of the compound in the formulation.

  • Solution: this compound should be stored in a sealed, protected environment, avoiding exposure to moisture and light. For in-vivo formulations, it is best practice to prepare them fresh before use. If a clear solution is prepared, it can be stored at 4°C for a limited time, but weekly preparation is recommended.

Data Presentation

Table 1: Solubility and Formulation of this compound for Gavage Administration

Formulation VehicleSolubilityNotes
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.42 mM) or 3.3 mg/mL (7.15 mM)Add solvents sequentially. Sonication is recommended.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.42 mM)Add DMSO stock to corn oil and mix.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.42 mM)Add DMSO stock to the SBE-β-CD solution and mix.
DMSO90.0 mg/mL (195.0 mM) - 100 mg/mL (216.67 mM)Sonication is recommended. Use newly opened DMSO as it can be hygroscopic, which can impact solubility.

Experimental Protocols & Workflows

Protocol: Preparation of this compound in a Multi-Component Vehicle

This protocol describes the preparation of a 1 mL working solution of this compound in a common vehicle for gavage administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Mix the final solution thoroughly. If necessary, use sonication to ensure complete dissolution.

Below is a visual representation of the preparation workflow.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Sequential Addition of Excipients cluster_2 Step 3: Final Preparation ONO_powder This compound Powder Stock_Solution 25 mg/mL Stock Solution ONO_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Intermediate_1 Mix 1 Stock_Solution->Intermediate_1 Add 100 µL PEG300 PEG300 PEG300->Intermediate_1 Add 400 µL Tween80 Tween-80 Intermediate_2 Mix 2 Tween80->Intermediate_2 Saline Saline Final_Formulation Final Formulation (2.5 mg/mL) Saline->Final_Formulation Intermediate_1->Intermediate_2 Add 50 µL Intermediate_2->Final_Formulation Add 450 µL Sonication Sonication (if needed) Final_Formulation->Sonication Gavage Ready for Gavage Sonication->Gavage

Caption: Workflow for preparing this compound for gavage.

References

Technical Support Center: ONO-8430506 Bioavailability Assessment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the bioavailability of ONO-8430506 in animal models. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected oral bioavailability for this compound in our rat model. What are the potential causes and troubleshooting steps?

A1: Lower than expected oral bioavailability can stem from several factors. Consider the following:

  • Vehicle Formulation: this compound is a lipophilic molecule. Ensure the vehicle used for oral administration is appropriate to solubilize the compound and facilitate absorption. A common formulation includes a mixture of DMSO, PEG300, Tween 80, and saline.[1] Improper solubilization can lead to poor absorption.

    • Troubleshooting:

      • Visually inspect the dosing solution for any precipitation.

      • Prepare fresh dosing solutions on the day of the experiment.[2]

      • Consider sonicating the solution to ensure homogeneity.[1]

  • Food Effects: The presence of food in the gastrointestinal tract can significantly impact the absorption of drugs.

    • Troubleshooting:

      • Ensure animals are fasted overnight prior to oral administration. Standard protocols typically involve a 12-hour fast.

  • Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration, affecting the amount of drug reaching the stomach.

    • Troubleshooting:

      • Ensure personnel are adequately trained in oral gavage for the specific animal model.

      • Verify the correct placement of the gavage needle.

  • Metabolism: this compound may be subject to first-pass metabolism in the gut wall or liver.

    • Troubleshooting:

      • While you cannot eliminate first-pass metabolism, be aware of its potential contribution. Interspecies differences in metabolism exist; for example, bioavailability is higher in dogs (71.1%) compared to rats (51.6%) and monkeys (30.8%).[1][2]

Q2: What are the typical pharmacokinetic parameters of this compound in common animal models?

A2: The pharmacokinetic profile of this compound has been characterized in rats, dogs, and monkeys. The compound generally exhibits moderate oral bioavailability. Key parameters are summarized in the tables below.

Q3: How long should I collect blood samples to accurately determine the pharmacokinetic profile of this compound?

A3: The terminal elimination half-life of this compound varies between species. To accurately capture the elimination phase, blood samples should be collected for at least 3-5 times the half-life.

  • Rats: The half-life is approximately 3.4 hours. Sampling up to 24 hours is recommended.

  • Dogs: The half-life is approximately 8.9 hours. Sampling up to 48 hours would be appropriate.

  • Monkeys: The half-life is approximately 7.9 hours. Sampling up to 48 hours would be appropriate.

Q4: We are seeing high variability in our pharmacokinetic data. What are some common sources of variability?

A4: High variability in pharmacokinetic studies can arise from several sources:

  • Animal Health: Ensure all animals are healthy and acclimatized to the facility before the study. Underlying health issues can affect drug absorption, distribution, metabolism, and excretion.

  • Dosing Accuracy: Precise dosing is critical. Ensure accurate calibration of syringes and proper administration techniques.

  • Sampling Times: Strict adherence to the predetermined blood sampling schedule is crucial. Deviations can significantly impact the shape of the concentration-time curve.

  • Sample Handling and Processing: Improper handling of blood samples can lead to degradation of the analyte. Ensure consistent procedures for plasma separation and storage. Store plasma samples at -80°C until analysis.

  • Analytical Method: The bioanalytical method used to quantify this compound in plasma must be validated for accuracy, precision, linearity, and stability.

Data Presentation

Oral Bioavailability and Pharmacokinetic Parameters of this compound
Animal ModelDose (Oral)Cmax (ng/mL)Oral Bioavailability (%)Reference
Rat1 mg/kg26151.6
Dog1 mg/kg167071.1
Monkey1 mg/kg6330.8
Intravenous Pharmacokinetic Parameters of this compound
Animal ModelDose (IV)Terminal Elimination Half-life (h)Plasma Clearance (mL/min/kg)Volume of Distribution (mL/kg)Reference
Rat0.3 mg/kg3.48.21474
Dog0.3 mg/kg8.94.71863
Monkey0.3 mg/kg7.95.82275

Experimental Protocols

Protocol: Oral Bioavailability Study of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Solution Preparation:

    • Prepare a vehicle solution, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • Dissolve this compound in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 10 mL/kg dosing volume, the concentration would be 0.1 mg/mL).

    • Ensure the compound is fully dissolved. Sonication may be used. Prepare fresh on the day of dosing.

  • Administration:

    • Intravenous (IV) Group: Administer this compound intravenously via the tail vein at a dose of 0.3 mg/kg.

    • Oral (PO) Group: Administer this compound orally via gavage at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or other appropriate site at pre-determined time points. Suggested time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

    • Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G cluster_pathway This compound Mechanism of Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors LPA->LPAR Bio_Effects Biological Effects (Cell Proliferation, Migration, etc.) LPAR->Bio_Effects ONO This compound ONO->ATX Inhibition

Caption: Signaling pathway showing this compound inhibition of Autotaxin (ATX).

G cluster_workflow Bioavailability Assessment Workflow start Start dosing Dosing (IV and Oral Routes) start->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc bioavailability Bioavailability Calculation pk_calc->bioavailability end End bioavailability->end

Caption: Experimental workflow for assessing the bioavailability of this compound.

References

ONO-8430506 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of ONO-8430506.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in producing the bioactive lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC).[3][4][5] LPA signals through at least six G protein-coupled receptors (LPAR1-6), influencing various cellular processes such as cell proliferation, migration, and survival.[6][7] By inhibiting ATX, this compound reduces the levels of LPA, thereby modulating these signaling pathways.[4][5]

2. What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in solvent should be stored at -80°C for up to 1 year.[2] For shorter periods, stock solutions can be stored at -20°C for up to one month.[1][8] It is advisable to store the compound in a sealed container, protected from moisture and light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for individual experiments.[8]

3. What are the typical purity specifications for this compound?

Commercially available this compound is typically offered at high purity levels, often exceeding 98%. For example, some suppliers specify purities of 98.34% or 99.90%.[1] The exact purity for a specific batch will be provided on the certificate of analysis (CoA).

4. In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 90.0 mg/mL (195.0 mM), though sonication may be required to achieve complete dissolution.[2] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, in which this compound is soluble at approximately 3.3 mg/mL (7.15 mM).[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control and experimental use of this compound.

Purity and Analytical Issues

Problem: My HPLC analysis shows multiple peaks, suggesting the presence of impurities.

  • Possible Cause 1: Degradation. this compound, like many small molecules, can degrade if not handled or stored properly. Exposure to light, high temperatures, or harsh pH conditions can lead to the formation of degradation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment. If using a stock solution, ensure it has not undergone multiple freeze-thaw cycles.

    • Analyze by LC-MS: To identify the unknown peaks, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the additional peaks can help determine if they are degradation products, process-related impurities, or contaminants.

    • Consider Potential Degradation Pathways: The chemical structure of this compound contains functional groups, such as an amide, that could be susceptible to hydrolysis under certain conditions.

Problem: I am concerned about potential isomerization of the compound.

  • Background: A medicinal chemistry study on compounds structurally related to this compound noted that in vivo isomerization could be a concern.[4] While this compound was designed with a bicyclic system to prevent this, it is a factor to be aware of.[4]

  • Troubleshooting Steps:

    • High-Resolution Analytical Techniques: Use high-resolution analytical techniques such as chiral HPLC or specific NMR methods if you suspect the presence of isomers.

    • Consult the Supplier: Contact the supplier to inquire if they have data on the isomeric purity of their product.

Experimental and Biological Activity Issues

Problem: I am observing lower than expected bioactivity in my cell-based assays.

  • Possible Cause 1: Poor Solubility. If this compound is not fully dissolved in the assay medium, its effective concentration will be lower than intended.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect your final assay solution for any signs of precipitation.

    • Optimize Solubilization: When preparing your working solution, ensure the initial stock in DMSO is fully dissolved before further dilution into your aqueous assay buffer. Sonication can aid dissolution.[2]

    • Include a Positive Control: Use a known autotaxin inhibitor as a positive control to ensure your assay is performing as expected.

  • Possible Cause 2: High Protein Binding. this compound is known to have high plasma protein binding (>99.9% in human plasma). This can reduce the free concentration of the inhibitor available to interact with the target enzyme in assays containing serum or albumin.

  • Troubleshooting Steps:

    • Use a Serum-Free or Low-Serum Assay: If possible, perform initial characterization in a simplified buffer system or a cell-based assay with low serum concentrations to determine the baseline activity.

    • Account for Protein Binding: Be aware that the IC50 value may be higher in the presence of high concentrations of protein. This is an important consideration when comparing in vitro data with cell-based or in vivo results.

Quantitative Data Summary

ParameterValueSource
Purity (Typical) >98% (e.g., 98.34%, 99.90%)[1]
IC90 (ATX activity, mouse plasma) 100 nM[1][2]
IC50 (recombinant human ATX, FS-3 substrate) 5.1 nM[1][2]
IC50 (recombinant human ATX, 16:0-LPC substrate) 4.5 nM[1][2]
Solubility in DMSO 90.0 mg/mL (195.0 mM)[2]

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and columns.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 15-20 minutes to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or optimized based on the UV-Vis spectrum of this compound).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

  • Analysis: Inject 10 µL of the prepared sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the identity of this compound by verifying its molecular weight.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Use the same or a similar RP-HPLC method as described above.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-1000.

    • Expected Mass: The exact mass of this compound (C27H28FN3O3) is 461.53. The expected protonated molecule [M+H]+ should be observed at m/z 462.5.

  • Sample Preparation: Prepare a 10-20 µg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analysis: Infuse the sample directly or inject it into the LC system. Confirm the presence of the expected [M+H]+ ion in the mass spectrum.

In Vitro Autotaxin (ATX) Enzyme Inhibition Assay

This protocol describes a method to assess the functional activity of this compound by measuring the inhibition of ATX.

  • Principle: This assay measures the hydrolysis of a synthetic fluorescent substrate, FS-3, by recombinant human ATX.

  • Materials:

    • Recombinant human ATX.

    • FS-3 substrate.

    • Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0.

    • This compound stock solution in DMSO.

    • Black 96-well plates suitable for fluorescence measurements.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the diluted this compound solutions.

    • Add recombinant human ATX to each well to a final concentration of approximately 4 nM.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the FS-3 substrate to a final concentration of 1 µM.

    • Measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore released from FS-3).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

G This compound Quality Control Workflow cluster_0 Initial Assessment cluster_1 Purity & Identity cluster_2 Functional Validation cluster_3 Decision cluster_4 Outcome start Receive this compound visual Visual Inspection (Color, Appearance) start->visual solubility Solubility Test (e.g., in DMSO) visual->solubility hplc Purity by RP-HPLC (>98% Expected) solubility->hplc If soluble lcms Identity by LC-MS ([M+H]+ = 462.5) hplc->lcms nmr Structure by NMR lcms->nmr activity In Vitro ATX Assay (IC50 Measurement) nmr->activity decision Pass QC? activity->decision pass Proceed to Experiment decision->pass Yes fail Troubleshoot / Contact Supplier decision->fail No

Caption: Workflow for the quality control assessment of this compound.

ATX_LPA_Signaling_Pathway Autotaxin (ATX) - LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) (in plasma) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Produces LPAR LPA Receptors (LPAR1-6) (G Protein-Coupled) LPA->LPAR Activates ONO This compound ONO->ATX Inhibits Downstream Downstream Signaling (e.g., Rho, PI3K, Ras/MAPK) LPAR->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The inhibitory action of this compound on the ATX-LPA signaling pathway.

References

Validation & Comparative

A Comparative Guide to Autotaxin Inhibitors: ONO-8430506 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis plays a significant role in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[3][4] Its dysregulation is implicated in the progression of diseases such as cancer, idiopathic pulmonary fibrosis (IPF), and chronic inflammation, making ATX a compelling therapeutic target.[4][5][6]

This guide provides an objective comparison of ONO-8430506, a potent ATX inhibitor, with other notable inhibitors in development. The comparison is based on publicly available preclinical and clinical data, focusing on performance metrics, experimental validation, and the underlying signaling pathways.

The Autotaxin-LPA Signaling Pathway

Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA in the extracellular space.[3] LPA then binds to at least six specific G protein-coupled receptors (LPAR1-6), activating downstream signaling cascades such as RhoA, PI3K, and Ras/Raf.[3][7] This activation elicits a range of cellular responses that can contribute to disease pathogenesis.[1] ATX inhibitors block this pathway at its origin by preventing the synthesis of LPA.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation Inhibitor This compound & Other ATX Inhibitors Inhibitor->ATX Inhibition G_Proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Proteins Coupling Downstream Downstream Effectors (e.g., RhoA, PI3K, MAPK) G_Proteins->Downstream Response Cellular Responses Downstream->Response Proliferation Proliferation Response->Proliferation Migration Migration Response->Migration Survival Survival Response->Survival Fibrosis Fibrosis Response->Fibrosis

Caption: The Autotaxin-LPA signaling pathway and point of inhibition.

Comparative Performance of Autotaxin Inhibitors

The following table summarizes the in vitro potency and development status of this compound and other selected ATX inhibitors. This compound demonstrates high potency, comparable to or exceeding that of other clinical-stage molecules.

InhibitorTargetIn Vitro Potency (IC50)Assay Type / SubstrateKey Preclinical FindingsClinical Status
This compound ATX/ENPP24.5 nM[8][9]Human ATX / 16:0-LPCDecreased lung metastases by ~60% in a breast cancer model; enhanced antitumor effect of Paclitaxel.[8][10]Preclinical[10]
5.1 nM[8][9]Human ATX / FS-3
8.1 nM[10]Human Plasma LysoPLD
Ziritaxestat (GLPG1690) ATX/ENPP2--Increased efficacy of doxorubicin (B1662922) and radiotherapy in breast cancer models.[11][12]Phase 3 trials for IPF terminated due to lack of efficacy.[13][14][15]
BBT-877 ATX/ENPP26.9 nM[16]ex vivo assayReduced lung fibrosis in preclinical animal models.[17]Phase 1 completed; mild adverse events noted.[17]
BLD-0409 ATX/ENPP2---Phase 2 trials for IPF.[13]
PF-8380 ATX/ENPP2--Noted as a powerful ATX inhibitor.[9]Preclinical

Data not available is denoted by "-".

Pharmacokinetic Profile of this compound

This compound exhibits favorable pharmacokinetic properties across multiple species, including moderate to high oral bioavailability and long elimination half-lives, supporting its potential for in vivo applications.[8]

ParameterRatDogMonkey
Oral Bioavailability (%) 51.6%71.1%30.8%
Terminal Half-Life (T½, hours) 3.48.97.9
Cmax (ng/mL) 261167063
Oral Dose (mg/kg) 111
Intravenous Dose (mg/kg) 0.30.30.3

Source: MedChemExpress, citing preclinical studies.[8]

Experimental Protocols and Workflows

The characterization of ATX inhibitors relies on robust enzymatic and cellular assays. Below are methodologies for two key experiments used to determine inhibitor potency.

In Vitro ATX Inhibition Assay (Colorimetric)

This assay provides a high-throughput method for screening potential ATX inhibitors using a chromogenic substrate.

Principle: The assay measures the ability of a compound to inhibit ATX-mediated cleavage of a synthetic substrate, bis-(p-nitrophenyl) phosphate, which releases the yellow-colored product p-nitrophenol.[18][19] The absorbance of this product is measured spectrophotometrically at 405-415 nm, and the reduction in signal in the presence of the test compound relative to a control indicates inhibitory activity.[18]

Methodology:

  • Reagent Preparation: Dilute assay buffer, reconstitute human recombinant ATX, test compounds (e.g., this compound), and a positive control inhibitor.

  • Plate Setup: Designate wells on a 96-well plate for 1) 100% initial activity (ATX + vehicle), 2) background (buffer only), and 3) test compound (ATX + inhibitor).

  • Incubation: Add 150 µL of diluted assay buffer, 10 µL of ATX enzyme, and 10 µL of the test inhibitor (or vehicle) to the appropriate wells.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Autotaxin substrate to all wells.[18]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[18]

  • Measurement: Read the absorbance at a wavelength between 405-415 nm using a plate reader.[18]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Assay_Workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Reagents (Buffer, ATX, Inhibitor) p2 Aliquot into 96-Well Plate p1->p2 r1 Add Substrate to Initiate Reaction p2->r1 r2 Incubate at 37°C r1->r2 a1 Read Absorbance (405-415 nm) r2->a1 a2 Calculate % Inhibition and IC50 a1->a2

Caption: Workflow for a colorimetric ATX inhibitor screening assay.
Plasma LysoPLD Activity Assay (LC-MS/MS)

This assay measures ATX activity in a more physiologically relevant matrix (plasma) by quantifying the formation of a natural LPA species from its LPC precursor.

Principle: Plasma, which contains endogenous ATX, is incubated with a specific LPC substrate (e.g., 16:0-LPC) in the presence and absence of an inhibitor.[8] The reaction is stopped, and lipids are extracted. The amount of the corresponding LPA product formed is then precisely quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: Obtain plasma samples. Prepare test compounds (e.g., this compound) at various concentrations.

  • Reaction Mixture: In a reaction tube, combine plasma, the test inhibitor (or vehicle), and buffer. Pre-incubate briefly.

  • Reaction Initiation: Add a specific LPC substrate (e.g., 16:0-LPC) to start the reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding an acidic organic solvent (e.g., methanol/chloroform). This step also serves to precipitate proteins and extract lipids.

  • Quantification: Analyze the extracted lipid phase using LC-MS/MS to measure the concentration of the specific LPA product.

  • Data Analysis: Determine the IC50 value by plotting the reduction in LPA formation against the inhibitor concentration.

Assay_Workflow_2 cluster_prep2 Preparation cluster_reaction2 Reaction cluster_analysis2 Analysis p1_2 Combine Plasma, Buffer, & Inhibitor p2_2 Add LPC Substrate to Initiate p1_2->p2_2 r1_2 Incubate at 37°C p2_2->r1_2 r2_2 Stop Reaction & Extract Lipids r1_2->r2_2 a1_2 Quantify LPA via LC-MS/MS r2_2->a1_2 a2_2 Calculate IC50 a1_2->a2_2

References

A Comparative Analysis of ONO-8430506 and GLPG1690: Preclinical and Clinical Efficacy of Two Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two potent autotaxin (ATX) inhibitors: ONO-8430506 and GLPG1690 (ziritaxestat). While both compounds target the same enzyme, their development and evaluation have taken different paths, with GLPG1690 having been investigated for idiopathic pulmonary fibrosis (IPF) up to Phase 3 clinical trials, and this compound showing preclinical promise in oncology. This document aims to present the available data objectively to inform future research and development in the field of ATX inhibition.

Mechanism of Action: Targeting the Autotaxin-Lysophosphatidic Acid (LPA) Axis

Both this compound and GLPG1690 are inhibitors of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] LPA is a signaling lipid that interacts with a variety of G protein-coupled receptors, leading to downstream effects such as cell proliferation, migration, and survival.[2] The ATX-LPA signaling pathway has been implicated in the pathogenesis of various diseases, including fibrosis and cancer.[1][2] By inhibiting ATX, both this compound and GLPG1690 aim to reduce the levels of LPA and thereby mitigate its pathological effects.

autotaxin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Activates Inhibitor This compound / GLPG1690 Inhibitor->ATX Inhibits Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) LPAR->Downstream Initiates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound and GLPG1690.

In Vitro Potency

Both molecules have demonstrated potent inhibition of ATX in in vitro assays.

CompoundTargetAssayIC50Reference
This compound Recombinant Human ATX/ENPP2FS-3 (fluorescent substrate)5.1 nM
Recombinant Human ATX/ENPP216:0-LPC (natural substrate)4.5 nM
GLPG1690 Human ATX-131 nM
Mouse ATX-224 nM

Preclinical Efficacy and Experimental Protocols

A direct comparison of the preclinical efficacy of this compound and GLPG1690 is challenging due to the different disease models in which they have been primarily studied. GLPG1690 has been extensively evaluated in models of fibrosis, particularly pulmonary fibrosis, while the available data for this compound is focused on oncology.

GLPG1690 in a Murine Model of Pulmonary Fibrosis

GLPG1690 has shown significant efficacy in the bleomycin-induced mouse model of pulmonary fibrosis.

Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model

bleomycin_model_workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis Induction Intranasal administration of Bleomycin (B88199) to mice Treatment Oral administration of GLPG1690 or vehicle Induction->Treatment Histology Histological analysis of lung tissue (Ashcroft score) Treatment->Histology Collagen Measurement of lung collagen content Treatment->Collagen Gene Gene expression analysis of lung tissue Treatment->Gene

Caption: Experimental workflow for evaluating GLPG1690 in the bleomycin-induced mouse model of pulmonary fibrosis.

Summary of Preclinical Efficacy Data for GLPG1690 in the Bleomycin Model

ParameterTreatment GroupResultReference
Ashcroft Score GLPG1690Significant reduction compared to vehicle
Collagen Content GLPG1690Significant reduction compared to vehicle
Gene Expression GLPG1690Reversal of bleomycin-induced pro-fibrotic gene expression

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • Treatment: GLPG1690 is typically administered orally, once or twice daily, starting at a specified time point after bleomycin administration (prophylactic or therapeutic regimen).

  • Efficacy Endpoints: At the end of the study period, lungs are harvested for analysis. Efficacy is assessed by:

    • Histopathology: Lung sections are stained (e.g., with Masson's trichrome) and the severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.

    • Collagen Quantification: The total amount of collagen in the lung tissue is measured, often using a hydroxyproline (B1673980) assay.

    • Gene Expression Analysis: RNA is extracted from lung tissue to analyze the expression of pro-fibrotic and inflammatory genes.

This compound in a Murine Model of Breast Cancer

This compound has demonstrated anti-tumor and anti-metastatic effects in a syngeneic orthotopic mouse model of breast cancer (4T1).

Experimental Workflow: 4T1 Syngeneic Breast Cancer Model

4t1_model_workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Efficacy Analysis Implantation Orthotopic injection of 4T1 breast cancer cells into the mammary fat pad of BALB/c mice Treatment Oral gavage of this compound or vehicle Implantation->Treatment TumorGrowth Measurement of primary tumor volume Treatment->TumorGrowth Metastasis Quantification of lung metastatic nodules Treatment->Metastasis

Caption: Experimental workflow for evaluating this compound in the 4T1 syngeneic breast cancer model.

Summary of Preclinical Efficacy Data for this compound in the 4T1 Model

ParameterTreatment GroupResultReference
Primary Tumor Growth This compound (10 mg/kg/day)Decreased initial tumor growth by ~60%
Lung Metastasis This compound (10 mg/kg/day)Decreased the number of metastatic nodules by ~60%

Experimental Protocol: 4T1 Syngeneic Breast Cancer Model

  • Animal Model: BALB/c mice.

  • Cell Line: 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic.

  • Tumor Implantation: 4T1 cells are injected into the mammary fat pad of the mice to establish a primary tumor that spontaneously metastasizes to distant organs, including the lungs.

  • Treatment: this compound is administered orally via gavage.

  • Efficacy Endpoints:

    • Primary Tumor Growth: The size of the primary tumor is measured regularly with calipers.

    • Metastasis: At the end of the study, the lungs are harvested, and the number of metastatic nodules on the lung surface is counted.

Clinical Efficacy

To date, only GLPG1690 has progressed to clinical trials for a fibrotic indication.

GLPG1690 (Ziritaxestat) in Idiopathic Pulmonary Fibrosis (IPF)

GLPG1690 was evaluated in patients with IPF in the Phase 2 FLORA trial and the Phase 3 ISABELA 1 and 2 trials.

FLORA (Phase 2a)

The FLORA trial was an exploratory study that showed a stabilization of forced vital capacity (FVC) in patients treated with GLPG1690 for 12 weeks compared to a decline in the placebo group.

ISABELA 1 and 2 (Phase 3)

The identically designed ISABELA 1 and 2 trials were large-scale, randomized, placebo-controlled studies. Unfortunately, these trials were prematurely terminated due to a determination by an independent data monitoring committee that the benefit-risk profile of ziritaxestat (B607656) did not support continuing the studies. The primary endpoint, the rate of decline in FVC, was not met.

There is no publicly available clinical trial data for this compound for any indication at this time.

Summary and Conclusion

This compound and GLPG1690 are both potent inhibitors of autotaxin. GLPG1690 demonstrated promising preclinical efficacy in a mouse model of pulmonary fibrosis, which led to its clinical development for IPF. However, it ultimately failed to show efficacy in Phase 3 clinical trials. This compound has shown significant preclinical anti-tumor and anti-metastatic activity in a breast cancer model.

The lack of publicly available data for this compound in fibrosis models prevents a direct comparison of their anti-fibrotic efficacy. The divergent development paths of these two molecules highlight the challenges in translating preclinical findings, even with a clear mechanism of action, into clinical success. Future research on this compound in fibrotic diseases, or on next-generation autotaxin inhibitors, will be crucial to further understand the therapeutic potential of targeting the ATX-LPA pathway in these conditions. Researchers and drug developers should consider the lessons learned from the clinical development of GLPG1690 when designing future studies for this target class.

References

ONO-8430506: A Comparative Guide to its Antitumor Effects in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

ONO-8430506 is an orally bioavailable and potent small-molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is critically involved in cancer progression, promoting cell proliferation, migration, and resistance to therapy. This guide provides a comparative overview of the preclinical antitumor effects of this compound in various cancer types, presenting quantitative data and detailed experimental methodologies to support objective evaluation by researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the ATX-LPA Signaling Axis

This compound exerts its antitumor effects by inhibiting autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA) in the extracellular space. LPA, a bioactive lipid mediator, then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cancer cells and stromal cells within the tumor microenvironment.[2][3][4] This binding activates multiple downstream signaling pathways, including the Ras/Raf/MAPK, PI3K/Akt, and Rho/ROCK pathways, which are pivotal in driving cancer cell proliferation, survival, invasion, and metastasis.[5] By blocking ATX activity, this compound reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.

ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC LPC ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA LPA ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates ONO This compound ONO->ATX Inhibits Downstream Downstream Signaling (Ras/Raf/MAPK, PI3K/Akt, Rho/ROCK) LPAR->Downstream Effects Pro-Tumorigenic Effects (Proliferation, Migration, Survival, Invasion) Downstream->Effects

Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.

Antitumor Efficacy of this compound: A Multi-Cancer Perspective

Preclinical studies have demonstrated the antitumor activity of this compound, both as a monotherapy and in combination with standard-of-care chemotherapeutics, across different cancer types.

Breast Cancer

The most extensive research on this compound has been conducted in breast cancer models, where it has shown significant efficacy, particularly in enhancing the effects of paclitaxel (B517696).

Combination Therapy with Paclitaxel:

A pivotal study investigated the synergistic effect of this compound and paclitaxel in a mouse xenograft model using a human breast cancer cell line.[1] The combination therapy resulted in a marked enhancement of the antitumor effect compared to either agent alone.

Treatment GroupDosageTumor Growth Inhibition (TGI)
Vehicle Control--
This compound30 mg/kg, oral, once dailyNot specified as monotherapy
Paclitaxel15 mg/kg, intravenous, once on day 158.8%
This compound + Paclitaxel30 mg/kg + 15 mg/kg91.2%
This compound + Paclitaxel100 mg/kg + 15 mg/kg95.5%
Table 1: In vivo efficacy of this compound in combination with paclitaxel in a breast cancer model.

Monotherapy and Metastasis:

In a syngeneic orthotopic mouse model of breast cancer, this compound monotherapy was shown to slow initial tumor growth and significantly limit lung metastasis.[1]

Thyroid Cancer

This compound has also demonstrated promising antitumor activity in preclinical models of thyroid cancer. Studies have reported a reduction in tumor volume by 50-60% and a decrease in the levels of several inflammatory mediators within the tumor microenvironment. This suggests that this compound can disrupt the inflammatory cycle that drives malignant progression in thyroid tumors.

Comparison with Other Autotaxin Inhibitors

This compound is one of several autotaxin inhibitors that have been evaluated in preclinical and clinical settings. A direct comparative study with other inhibitors in the same cancer models has not been published. However, a review of the available data for other prominent ATX inhibitors, such as IOA-289 and ziritaxestat (B607656) (GLPG1690), provides context for the therapeutic potential of this class of drugs.

Autotaxin InhibitorCancer Type(s) Studied (Preclinical)Key FindingsClinical Status
This compound Breast, ThyroidEnhances paclitaxel and doxorubicin (B1662922) efficacy; reduces tumor growth and metastasis.Preclinical
IOA-289 Pancreatic, Gastrointestinal, BreastMonotherapy activity in inhibiting tumor growth and metastasis; modulates the tumor microenvironment.Phase 1b clinical trial in pancreatic cancer (NCT05586516).[6][7][8][9]
Ziritaxestat (GLPG1690) Lung Fibrosis (as a model for fibrotic diseases)Primarily investigated for idiopathic pulmonary fibrosis (IPF).Clinical trials for IPF were discontinued.[10][11][12][13][14]
Table 2: Comparison of this compound with other autotaxin inhibitors.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.

In Vivo Breast Cancer Xenograft Model (this compound + Paclitaxel)
  • Animal Model: Female BALB/c nude mice.

  • Cell Line: Human breast cancer cell line (specific line as per the primary study).

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control (oral administration).

    • This compound (30 mg/kg or 100 mg/kg, suspended in 0.5% methylcellulose, administered orally once daily).

    • Paclitaxel (15 mg/kg, administered intravenously once on the first day of treatment).

    • Combination of this compound and paclitaxel at the specified dosages.

  • Tumor Volume Measurement: Tumor size was measured with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.

  • Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study.

Breast_Cancer_Study_Workflow start Start implant Subcutaneous implantation of human breast cancer cells into BALB/c nude mice start->implant tumor_growth Allow tumors to reach a palpable size implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment: - Vehicle - this compound (30 or 100 mg/kg, p.o., qd) - Paclitaxel (15 mg/kg, i.v., single dose) - Combination randomize->treat measure Measure tumor volume periodically with calipers treat->measure end End of study: Calculate Tumor Growth Inhibition (TGI) measure->end

Figure 2: Experimental workflow for the in vivo breast cancer study.

Conclusion

This compound is a potent autotaxin inhibitor with significant antitumor effects demonstrated in preclinical models of breast and thyroid cancer. Its ability to enhance the efficacy of standard chemotherapy, such as paclitaxel, highlights its potential as a valuable addition to current cancer treatment regimens. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in various oncology indications. The comparative data presented in this guide serves as a resource for researchers to objectively assess the performance of this compound and inform future drug development strategies targeting the ATX-LPA signaling pathway.

References

Preclinical Comparison of Autotaxin Inhibitors: ONO-8430506 vs. PF-8380

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical profiles of two potent autotaxin inhibitors, ONO-8430506 and PF-8380.

This guide provides a comprehensive comparison of the preclinical data for two prominent autotaxin (ATX) inhibitors, this compound and PF-8380. Both molecules are potent inhibitors of ATX, a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.

Mechanism of Action

Both this compound and PF-8380 are inhibitors of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3][4][5] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[6][7][8][9] LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating a signaling cascade that influences cell proliferation, migration, survival, and angiogenesis.[9] By inhibiting ATX, both compounds reduce the production of LPA, thereby modulating these downstream cellular effects.[3][7][10] PF-8380 has been shown to bind directly to the active site of ATX.[10]

Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX LPA Lysophosphatidic acid (LPA) ATX->LPA hydrolysis LPAR LPA Receptors (LPARs) LPA->LPAR activates Downstream Downstream Signaling (e.g., cell proliferation, migration, survival) LPAR->Downstream Inhibitor This compound or PF-8380 Inhibitor->ATX

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound and PF-8380.

In Vitro Potency

Both inhibitors demonstrate high potency in in vitro assays, with PF-8380 showing slightly lower IC50 values in isolated enzyme assays.

ParameterThis compoundPF-8380
Target Autotaxin (ATX)/ENPP2Autotaxin (ATX)
IC50 (Human ATX, FS-3 assay) 5.1 nM[1][11]Not explicitly reported for human ATX with FS-3, but 1.16 nM for rat ATX with FS-3.[1][2]
IC50 (Human ATX, 16:0-LPC assay) 4.5 nM[1][11]2.8 nM (isolated enzyme assay)[1][2][3][4][5]
IC50 (Human Whole Blood) Not explicitly reported101 nM[1][2][3][4][5]
IC90 (Mouse Plasma) 100 nM[1][4][6]Not reported
IC50 (ATX from various species) ~10 nM[1][11]Not reported

Preclinical Efficacy in In Vivo Models

Both compounds have demonstrated efficacy in various preclinical models, with this compound being primarily evaluated in oncology settings, particularly breast cancer, while PF-8380 has been studied in models of inflammation and glioblastoma.

ModelCompoundDosage and AdministrationKey Findings
Syngeneic Orthotopic Mouse Breast Cancer Model This compound10 mg/kg/day, gavage, for 21 daysSlowed initial tumor growth and reduced lung metastases by approximately 60%.[1]
Breast Cancer Model (with Paclitaxel) This compound30 or 100 mg/kgEnhanced the antitumor effect of Paclitaxel (B517696).[1]
Rat Air Pouch Inflammation Model PF-838030 mg/kg, oralReduced inflammatory hyperalgesia and decreased LPA levels in plasma and inflamed tissues by over 95% within 3 hours.[1][7][12]
Murine Glioblastoma (GBM) Model PF-838010 mg/kg (with radiation)In combination with radiation, delayed tumor growth and decreased tumor vascularity.[1][13]

Pharmacokinetic Properties

Both molecules exhibit moderate to good oral bioavailability in preclinical species.

ParameterThis compoundPF-8380
Oral Bioavailability Rat: 51.6%, Dog: 71.1%, Monkey: 30.8%[1][6][11]Rat: 43-83%[2][14]
Half-life (t1/2) Rat: 3.4 h, Dog: 8.9 h, Monkey: 7.9 h (IV)[1][11]Rat: 1.2 h (effective t1/2)[2][14]
Clearance Rat: 8.2 mL/min/kg, Dog: 4.7 mL/min/kg, Monkey: 5.8 mL/min/kg (IV)[1][11]Rat: 31 mL/min/kg (IV)[2][14]
Volume of Distribution (Vdss) Rat: 1474 mL/kg, Dog: 1863 mL/kg, Monkey: 2275 mL/kg (IV)[1][11]Rat: 3.2 L/kg (IV)[2][14]

Experimental Protocols

In Vitro Autotaxin Inhibition Assay (General Protocol)

A common method to assess the in vitro potency of ATX inhibitors involves measuring the hydrolysis of a substrate, such as the synthetic fluorescent substrate FS-3 or the natural substrate lysophosphatidylcholine (LPC).

In Vitro ATX Inhibition Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Analysis Reagents Recombinant Human ATX + Substrate (FS-3 or LPC) + Test Compound (this compound or PF-8380) Incubate Incubate at 37°C Reagents->Incubate Detect Measure product formation (Fluorescence for FS-3 or LPA levels for LPC) Incubate->Detect Analyze Calculate IC50 values Detect->Analyze

Caption: A generalized workflow for an in vitro autotaxin inhibition assay.

For the FS-3 assay, the increase in fluorescence upon cleavage of the substrate is measured. For the natural substrate assay, the amount of LPA produced is quantified, often by mass spectrometry.

In Vivo Tumor Model (General Protocol)

The in vivo efficacy of these compounds in oncology is typically evaluated in rodent tumor models.

In Vivo Tumor Model Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring cluster_3 Endpoint Analysis Implant Implant tumor cells (e.g., breast cancer, glioblastoma) into immunocompromised or syngeneic rodents Treat Administer vehicle, this compound, or PF-8380 (and/or combination therapy like paclitaxel or radiation) Implant->Treat Monitor Monitor tumor growth (e.g., caliper measurements) and animal well-being Treat->Monitor Analyze At study endpoint, excise tumors for weight and analysis. Assess for metastasis in relevant organs (e.g., lungs). Monitor->Analyze

Caption: A generalized workflow for an in vivo tumor model to evaluate anticancer agents.

Summary and Conclusion

Both this compound and PF-8380 are highly potent, orally bioavailable inhibitors of autotaxin with demonstrated preclinical activity. This compound has shown promise in preclinical models of breast cancer, particularly in its ability to reduce metastasis and enhance the efficacy of chemotherapy. PF-8380 has been characterized in models of inflammation and glioblastoma, where it effectively reduces LPA levels and demonstrates anti-inflammatory and radiosensitizing properties.

The choice between these two compounds for further research and development would likely depend on the specific therapeutic indication. The comprehensive preclinical data presented here provides a valuable resource for researchers in the fields of oncology, inflammation, and fibrosis to guide their future studies into the therapeutic potential of autotaxin inhibition.

References

ONO-8430506: A Deep Dive into its Selectivity for Autotaxin (ENPP2)

Author: BenchChem Technical Support Team. Date: December 2025

ONO-8430506 is a highly potent and specific inhibitor of autotaxin (ATX), an enzyme also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Extensive searches for publicly available data on the cross-reactivity of this compound with other phosphodiesterase (PDE) families, such as PDE1 through PDE11, did not yield specific quantitative comparisons in the form of IC50 or Ki values. The available literature focuses primarily on the compound's high affinity for its intended target, ATX/ENPP2.

Autotaxin is a secreted lysophospholipase D that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation.[3] this compound has been developed to target this pathway for potential therapeutic applications, notably in oncology.[2][3]

Potency against Autotaxin (ENPP2)

This compound demonstrates nanomolar potency in inhibiting the lysophospholipase D (LysoPLD) activity of human ATX/ENPP2. The inhibitory activity has been quantified using different experimental setups, consistently showing high affinity for its target.

Target EnzymeSubstrateIC50 (nM)Reference
Recombinant Human ATX/ENPP2FS-3 (synthetic fluorescent substrate)5.1[1]
Recombinant Human ATX/ENPP216:0-LPC (natural substrate)4.5[1]
Recombinant and Plasma-derived ATX/ENPP2Not specified~10[1]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of Autotaxin in the production of LPA and the mechanism of inhibition by this compound.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPARs) LPA->LPAR Activation ONO This compound ONO->ATX Inhibition Signaling Downstream Signaling (Proliferation, Migration, etc.) LPAR->Signaling

Caption: Mechanism of this compound action in the Autotaxin-LPA signaling pathway.

Experimental Protocol: Determining ATX/ENPP2 Inhibition

The inhibitory activity of this compound on ATX/ENPP2 is typically determined using an in vitro enzyme assay. The following is a generalized protocol based on commonly used methods for assessing ATX inhibition.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ATX/ENPP2.

Materials:

  • Recombinant human ATX/ENPP2 enzyme

  • This compound (or other test compounds)

  • Substrate:

    • FS-3 (a fluorogenic synthetic substrate) OR

    • Lysophosphatidylcholine (LPC) (a natural substrate)

  • Assay buffer (e.g., Tris-HCl buffer containing appropriate salts and fatty acid-free BSA)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader (fluorescence or other appropriate detection method)

Workflow:

The experimental workflow for determining the IC50 value is depicted below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Incubation Incubate ATX enzyme with This compound dilutions Compound_Prep->Incubation Enzyme_Prep Prepare ATX/ENPP2 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate (FS-3 or LPC) solution Reaction Initiate reaction by adding substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure signal (e.g., fluorescence) over time Reaction->Measurement Plotting Plot % inhibition vs. log[this compound] Measurement->Plotting Calculation Calculate IC50 value using non-linear regression Plotting->Calculation

Caption: Experimental workflow for determining the IC50 of this compound against ATX.

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in the assay buffer to achieve a range of test concentrations.

  • Assay Setup:

    • In the wells of a 96-well microplate, add a fixed amount of the recombinant human ATX/ENPP2 enzyme solution.

    • Add the various dilutions of this compound to the wells. Include control wells with vehicle (e.g., DMSO) only (for 0% inhibition) and wells without the enzyme (for background signal).

    • The plate is pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • The enzymatic reaction is initiated by adding the substrate (e.g., FS-3 or LPC) to all wells.

    • The plate is incubated for a specific duration, during which the enzyme converts the substrate.

  • Signal Detection:

    • If using the fluorescent substrate FS-3, the increase in fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.

    • If using the natural substrate LPC, the product (LPA) can be quantified using methods such as mass spectrometry.

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to the control wells.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

References

ONO-8430506: A Comparative Guide to its Synergistic Effects with Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ONO-8430506, a potent and orally bioavailable inhibitor of autotaxin (ATX), has demonstrated significant promise in enhancing the efficacy of conventional chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapies, supported by preclinical experimental data. By inhibiting ATX, this compound blocks the production of lysophosphatidic acid (LPA), a signaling lipid implicated in tumor progression, metastasis, and resistance to cancer therapies. This mechanism of action suggests a broad potential for combination therapies aimed at overcoming chemoresistance and improving patient outcomes.

Synergistic Effects with Taxanes: Paclitaxel (B517696)

Preclinical studies have robustly demonstrated the synergistic anti-tumor effects of this compound in combination with the taxane (B156437) chemotherapy, paclitaxel, particularly in breast cancer models.

Quantitative Data Summary
Treatment Group Tumor Growth Inhibition (TGI) Metastasis Reduction Animal Model Cell Line Reference
This compound (30 mg/kg) + Paclitaxel (20 mg/kg)Significantly enhanced compared to Paclitaxel aloneNot ReportedMouse XenograftMDA-MB-231 (Human Breast Cancer)[1][2][3][4]
This compound (100 mg/kg) + Paclitaxel (20 mg/kg)Significantly enhanced compared to Paclitaxel aloneNot ReportedMouse XenograftMDA-MB-231 (Human Breast Cancer)[1][2][3][4]
Experimental Protocol: In Vivo Synergistic Study of this compound and Paclitaxel

Objective: To evaluate the in vivo efficacy of this compound in combination with paclitaxel on tumor growth in a human breast cancer xenograft model.

Animal Model: Female BALB/c nude mice.

Cell Line: MDA-MB-231 human breast cancer cells.

Methodology:

  • Cell Culture: MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of PBS are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Group Allocation: When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups:

    • Vehicle control

    • This compound (30 or 100 mg/kg, orally, once or twice daily)

    • Paclitaxel (20 mg/kg, intraperitoneally, once weekly)

    • This compound + Paclitaxel

  • Treatment Administration: this compound is administered orally, while paclitaxel is given via intraperitoneal injection according to the specified schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor weights are recorded at the end of the study.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the combination therapy compared to monotherapies.

Synergistic Effects with Anthracyclines: Doxorubicin (B1662922)

The combination of this compound with the anthracycline doxorubicin has also shown promising synergistic effects in preclinical breast cancer models, leading to reduced tumor growth and metastasis.[5][6]

Quantitative Data Summary
Treatment Group Tumor Growth Reduction Metastasis Reduction (Lungs) Animal Model Cell Line Reference
This compound + Doxorubicin>70%>70%Orthotopic Mouse Model4T1 (Murine Breast Cancer)[7]
Experimental Protocol: In Vivo Synergistic Study of this compound and Doxorubicin

Objective: To assess the synergistic effect of this compound and doxorubicin on primary tumor growth and metastasis in a syngeneic orthotopic mouse model of breast cancer.

Animal Model: Female BALB/c mice.

Cell Line: 4T1 murine breast cancer cells.

Methodology:

  • Cell Culture: 4T1 cells are maintained in an appropriate culture medium.

  • Orthotopic Implantation: 1 x 10^5 4T1 cells in 50 µL of PBS are injected into the mammary fat pad of each mouse.

  • Treatment Initiation: Treatment is initiated when tumors become palpable.

  • Group Allocation: Mice are randomized into treatment groups:

    • Vehicle control

    • This compound

    • Doxorubicin

    • This compound + Doxorubicin

  • Treatment Administration: Dosing and schedule for this compound and doxorubicin are administered as per the study design.

  • Endpoint and Analysis: Primary tumor volume is monitored throughout the study. At the endpoint, primary tumors are excised and weighed. Lungs are harvested to count metastatic nodules. Statistical analysis is performed to compare the different treatment groups.

Potential Synergies with Other Chemotherapies: An Outlook Based on Other Autotaxin Inhibitors

While specific data on the combination of this compound with other classes of chemotherapies are limited, studies with other ATX inhibitors suggest a broad potential for synergistic interactions. The underlying mechanism of overcoming chemoresistance by inhibiting the ATX-LPA signaling axis is likely applicable to a wider range of cytotoxic agents.

Antimetabolites (Gemcitabine)

The ATX inhibitor IOA-289 (cambritaxestat) is currently in a Phase 1b clinical trial in combination with gemcitabine (B846) and nab-paclitaxel for metastatic pancreatic cancer.[8][9][10] Preclinical data for this combination showed promising anti-tumor activity.[11] This suggests that targeting the ATX-LPA pathway may also enhance the efficacy of antimetabolite chemotherapies.

Platinum-Based Agents (Cisplatin, Carboplatin) and Topoisomerase Inhibitors (Irinotecan, Etoposide)

Preclinical studies have shown that the combination of various inhibitors with platinum-based agents or topoisomerase inhibitors can lead to synergistic anti-tumor effects.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Although direct evidence for this compound is not yet available, the rationale for combining an ATX inhibitor with these agents is strong. The ATX-LPA axis is known to promote DNA damage repair and cell survival pathways, which are the primary targets of these chemotherapies. By inhibiting this protective signaling, this compound could potentially sensitize cancer cells to the cytotoxic effects of these drugs.

Mechanism of Synergy: The ATX-LPA Signaling Pathway

The synergistic effect of this compound with chemotherapies stems from its ability to disrupt the pro-survival signaling mediated by the ATX-LPA axis.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Activation PI3K_AKT PI3K/AKT Pathway LPAR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway LPAR->RAS_MAPK Rho_ROCK Rho/ROCK Pathway LPAR->Rho_ROCK PLC PLC Pathway LPAR->PLC Proliferation Proliferation & Survival PI3K_AKT->Proliferation Chemoresistance Chemoresistance PI3K_AKT->Chemoresistance RAS_MAPK->Proliferation RAS_MAPK->Chemoresistance Migration Migration & Invasion Rho_ROCK->Migration PLC->Proliferation ONO This compound ONO->ATX Inhibition Chemotherapy Chemotherapy Chemotherapy->Proliferation Inhibition

Caption: The ATX-LPA signaling pathway and points of intervention.

Chemotherapy induces cellular stress and DNA damage, which can, in some cases, lead to an upregulation of the ATX-LPA signaling axis as a survival mechanism. By inhibiting ATX with this compound, the production of pro-survival LPA is blocked, thereby preventing the activation of downstream pathways that mediate chemoresistance. This dual approach of inducing cell death with chemotherapy while simultaneously blocking survival signals with this compound leads to a synergistic anti-tumor effect.

Experimental Workflow for In Vivo Synergy Studies

The following diagram outlines a general workflow for conducting in vivo studies to evaluate the synergistic effects of this compound with other chemotherapies.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., MDA-MB-231, 4T1) Animal_Model 2. Animal Model Preparation (e.g., Nude or Syngeneic Mice) Cell_Culture->Animal_Model Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Dosing 6. Administer Treatments - Vehicle - this compound - Chemotherapy - Combination Randomization->Dosing Monitoring 7. Continue Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 8. Study Endpoint & Tissue Collection (Primary Tumor, Metastatic Organs) Monitoring->Endpoint Data_Evaluation 9. Evaluate Synergy (TGI, Metastasis Reduction, Statistical Analysis) Endpoint->Data_Evaluation

Caption: General experimental workflow for in vivo synergy studies.

Conclusion

This compound demonstrates significant synergistic anti-tumor activity when combined with paclitaxel and doxorubicin in preclinical models of breast cancer. The underlying mechanism, involving the inhibition of the pro-survival ATX-LPA signaling pathway, suggests a broad potential for combination with other classes of chemotherapeutic agents. Further preclinical studies are warranted to explore these combinations and to establish optimal dosing and scheduling. The ongoing clinical investigation of other ATX inhibitors in combination with chemotherapy underscores the therapeutic promise of this approach for a range of difficult-to-treat cancers.

References

A Comparative Guide: ONO-8430506 Versus First-Generation Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel autotaxin (ATX) inhibitor, ONO-8430506, against first-generation ATX inhibitors. The information presented herein is intended to support research and drug development efforts by offering a detailed comparison of potency, pharmacokinetics, and underlying mechanisms of action based on available preclinical data.

Introduction to Autotaxin and its Inhibitors

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (B164491) (LPC).[2] The ATX-LPA signaling axis has been implicated in the pathology of various diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.[2]

First-generation ATX inhibitors largely comprise lipid-like molecules and early small molecules developed prior to the elucidation of the ATX crystal structure. These pioneering compounds, while instrumental in validating ATX as a drug target, often exhibited limitations in terms of potency, selectivity, and pharmacokinetic properties. This compound represents a newer generation of ATX inhibitors designed for improved therapeutic potential.

Comparative Analysis of Inhibitor Potency

The inhibitory potency of this compound and first-generation ATX inhibitors is typically evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison. The following tables summarize the available IC50 data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Potency (IC50) of this compound and First-Generation ATX Inhibitors

InhibitorTargetAssay SubstrateIC50 (nM)Reference
This compound Human ATXFS-35.1[3]
Human ATX16:0-LPC4.5[3]
Human Plasma16:0-LPC7.3 - 8.1[4]
PF-8380 Human ATXIsolated Enzyme2.8
Rat ATXFS-31.16
Human Whole BloodEndogenous101
HA155 Human ATXLPC5.7[5]

FS-3: a synthetic fluorescent substrate; LPC: Lysophosphatidylcholine (a natural substrate). Data for PF-8380 and HA155 are compiled from various sources and may not be directly comparable to this compound due to different assay conditions.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug candidate are critical for its clinical success. This section compares the available pharmacokinetic parameters of this compound and the first-generation inhibitor PF-8380 in rats.

Table 2: Pharmacokinetic Parameters of this compound and PF-8380 in Rats

ParameterThis compoundPF-8380
Dose 1 mg/kg (oral)1 mg/kg (IV), 1-100 mg/kg (oral)
Bioavailability (F%) 51.6%43 - 83%
Cmax 261 ng/mLDose-dependent
Tmax Not specified0.5 h (for LPA reduction)
Half-life (t1/2) 3.4 h1.2 h (effective)
Clearance (CL) 8.2 mL/min/kg31 mL/min/kg
Volume of Distribution (Vd) 1474 mL/kg3.2 L/kg

Data for this compound and PF-8380 were obtained from studies in rats.[6] Direct comparison should be made with caution as experimental designs may have differed.

Signaling Pathways and Experimental Workflows

A clear understanding of the underlying biological pathways and experimental procedures is essential for researchers in this field.

ATX-LPA Signaling Pathway

Autotaxin converts extracellular LPC into LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, initiating a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell growth, proliferation, migration, and survival.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR activation ONO This compound ONO->ATX inhibition FG_Inhib First-Gen Inhibitors (e.g., PF-8380, HA155) FG_Inhib->ATX inhibition G_protein G Proteins LPAR->G_protein coupling Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK, Rho) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The ATX-LPA signaling pathway and points of inhibition.

Experimental Workflow: In Vitro ATX Inhibitor Screening

The following diagram illustrates a typical workflow for screening ATX inhibitors in vitro using a fluorescence-based assay.

ATX_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - Recombinant ATX - Test Compounds (e.g., this compound) - Control Inhibitor (e.g., HA155) - Substrate (e.g., FS-3) Plate_Setup Plate Setup (96-well plate): - Add Assay Buffer - Add ATX Enzyme - Add Test Compounds/Controls Reagents->Plate_Setup Incubation1 Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Incubation1 Reaction_Start Initiate Reaction: Add Substrate (FS-3) Incubation1->Reaction_Start Incubation2 Incubation (e.g., 30-60 min at 37°C) Reaction_Start->Incubation2 Fluorescence Measure Fluorescence (Plate Reader) Incubation2->Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Fluorescence->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A generalized workflow for in vitro ATX inhibitor screening.

Experimental Protocols

In Vitro Autotaxin Inhibition Assay (FS-3 Substrate)

This protocol is a generalized procedure for determining the in vitro potency of ATX inhibitors using the synthetic fluorescent substrate FS-3.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).

    • Dilute recombinant human ATX enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the test compound (e.g., this compound) and a reference inhibitor (e.g., HA155) in DMSO. Create a dilution series of the compounds in the assay buffer.

    • Prepare a solution of the FS-3 substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add the diluted ATX enzyme to all wells except for the blank controls.

    • Add the diluted test compounds and reference inhibitor to their respective wells. Add DMSO vehicle to the control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the FS-3 substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

In Vitro Autotaxin Inhibition Assay (LPC Substrate)

This protocol outlines a common method for assessing ATX inhibition using the natural substrate lysophosphatidylcholine (LPC) and quantifying the choline (B1196258) product.

  • Reagent Preparation:

    • Prepare an assay buffer as described for the FS-3 assay.

    • Prepare ATX enzyme and inhibitor solutions as previously described.

    • Prepare a solution of LPC (e.g., 1-oleoyl-LPC) in the assay buffer.

    • Prepare a choline detection reagent mix containing choline oxidase, horseradish peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red).

  • Assay Procedure:

    • In a 96-well clear or black plate (depending on the detection method), add the assay buffer, ATX enzyme, and test compounds/inhibitors.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the LPC substrate solution.

    • Incubate at 37°C for a defined period (e.g., 60-120 minutes).

    • Stop the ATX reaction (e.g., by adding a potent inhibitor or by heat inactivation).

    • Add the choline detection reagent mix to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen HRP substrate.

    • Perform data analysis as described for the FS-3 assay to determine the IC50 values.

Conclusion

This compound demonstrates potent in vitro inhibition of autotaxin, with IC50 values in the low nanomolar range, comparable to or exceeding those of the first-generation inhibitor HA155 and showing significant potency over PF-8380 in whole blood assays. The pharmacokinetic profile of this compound in rats suggests favorable properties, including good oral bioavailability and a longer half-life compared to PF-8380, which may translate to a more sustained pharmacodynamic effect.

The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers seeking to evaluate and compare ATX inhibitors. This guide underscores the advancements made in the development of ATX inhibitors, with this compound representing a promising candidate for further investigation in diseases driven by the ATX-LPA signaling axis. Researchers are encouraged to consider the specific experimental conditions when comparing data from different sources and to utilize the detailed protocols as a starting point for their own investigations.

References

Safety Operating Guide

Navigating the Disposal of ONO-8430506: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like ONO-8430506 is a critical component of laboratory safety and regulatory compliance. While a publicly available Safety Data Sheet (SDS) with specific disposal instructions for this compound is not accessible, this guide provides essential, step-by-step information for its safe handling and disposal based on general best practices for research-grade chemical compounds.

It is imperative to obtain the compound-specific Safety Data Sheet (SDS) from your supplier, such as MedChemExpress, for complete and accurate safety and disposal information.

Immediate Safety and Handling Considerations

Before beginning any procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety Goggles or Face Shield
Chemical-Resistant Gloves
Laboratory Coat or Gown
Closed-Toed Shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.

A generalized workflow for the proper disposal of this compound is outlined below. This should be adapted to comply with your institution's specific protocols.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal ppe Wear Appropriate PPE fume_hood Work in a Chemical Fume Hood segregate Segregate Waste Streams (Solid vs. Liquid) fume_hood->segregate containerize Use Approved, Labeled Hazardous Waste Containers close_container Keep Containers Securely Closed contact_ehs Contact Environmental Health & Safety (EHS) close_container->contact_ehs waste_pickup Arrange for Hazardous Waste Pickup end End: Safe and Compliant Disposal waste_pickup->end start Start: Need to Dispose of this compound start->ppe

Personal protective equipment for handling ONO-8430506

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of ONO-8430506, a potent, orally bioavailable autotaxin (ATX)/ENPP2 inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly available for this research compound, a precautionary approach is essential. All procedures should be conducted under the assumption that the compound is highly potent and potentially hazardous.

Immediate Safety and Handling Precautions

This compound is intended for research use only.[1] Due to its potent biological activity, direct contact and aerosol generation must be strictly avoided. All handling of this compound, especially in its solid form, should occur within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) Primary: - Chemical-resistant gloves (Nitrile, double-gloving recommended)- Disposable gown with tight-fitting cuffs- Chemical splash goggles and a face shield- NIOSH-approved respirator (e.g., N95 for powders)
Preparing Solutions Primary: - Chemical-resistant gloves (Nitrile, double-gloving recommended)- Disposable gown or lab coat- Chemical splash goggles
General Laboratory Use of Solutions Primary: - Chemical-resistant gloves (Nitrile)- Lab coat- Safety glasses with side shields

Operational Plans: From Receipt to Disposal

A structured workflow is critical to ensure safety and maintain the integrity of the compound.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored under the recommended conditions to ensure stability.

Storage ConditionDuration
Powder -20°C for up to 3 years
In Solvent -80°C for up to 1 year

Always refer to the supplier's specific storage instructions.

Solution Preparation

Detailed protocols for preparing solutions of this compound are available from suppliers. For instance, a stock solution in DMSO can be prepared at a concentration of 90.0 mg/mL (195.0 mM), where sonication may be required to aid dissolution.[1] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, yielding a solution of at least 3.3 mg/mL (7.15 mM).[1] When preparing solutions, always add solvents sequentially and ensure the solution is clear before adding the next component.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Waste TypeDisposal Procedure
Solid this compound - Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.- Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, sealed hazardous waste container.
Liquid Waste (Solutions containing this compound) - Collect in a labeled, leak-proof, and chemically compatible hazardous waste container.- Ensure the container is securely closed when not in use.
Contaminated PPE - Remove carefully to avoid cross-contamination.- Dispose of in a designated hazardous waste stream as per institutional guidelines.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Fume Hood PPE->FumeHood Weighing Weigh Solid (in fume hood) FumeHood->Weighing Start Work Solubilization Prepare Solution (in fume hood) Weighing->Solubilization Experiment Conduct Experiment Solubilization->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate End Work WasteSegregation Segregate Waste Decontaminate->WasteSegregation Disposal Dispose as Hazardous Waste WasteSegregation->Disposal

A flowchart outlining the safe handling process for this compound.

By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with the potent autotaxin inhibitor this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.